(4-Nitrophenoxy)acetyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitrophenoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c9-8(11)5-14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUYDOVOMDZUEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173971 | |
| Record name | (4-Nitrophenoxy)acetyl chloride | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20142-88-5 | |
| Record name | 2-(4-Nitrophenoxy)acetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20142-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Nitrophenoxy)acetyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020142885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Nitrophenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
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| Record name | (4-nitrophenoxy)acetyl chloride | |
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Foundational & Exploratory
An In-depth Technical Guide to (4-Nitrophenoxy)acetyl chloride: Properties, Structure, and Applications in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Nitrophenoxy)acetyl chloride is a valuable reagent in organic synthesis, primarily utilized as an efficient acylating agent. Its unique structure, featuring a highly reactive acyl chloride moiety and an electron-withdrawing nitrophenoxy group, governs its chemical behavior and makes it a versatile building block in the synthesis of a wide array of organic molecules, including esters and amides. This guide provides a comprehensive overview of the chemical and physical properties of (4-Nitrophenoxy)acetyl chloride, its molecular structure, synthesis, and core reactivity. Furthermore, it delves into its practical applications, particularly in the realm of drug development and proteomics, supported by detailed experimental protocols and safety considerations.
Introduction
(4-Nitrophenoxy)acetyl chloride, with the CAS Number 20142-88-5, is a bifunctional organic compound that has carved a niche for itself as a key intermediate in complex organic syntheses.[1][2] The presence of the acyl chloride group provides a site for nucleophilic attack, facilitating the formation of new carbon-heteroatom bonds, while the 4-nitrophenoxy group acts as a good leaving group and a chromophore, which can be advantageous for reaction monitoring and characterization of products.[3] This technical guide aims to serve as a detailed resource for professionals in research and development, offering insights into the fundamental chemistry of this reagent and practical guidance for its application.
Chemical and Physical Properties
(4-Nitrophenoxy)acetyl chloride is typically a yellow crystalline solid, a characteristic owing to the nitroaromatic moiety.[3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of (4-Nitrophenoxy)acetyl chloride
| Property | Value | Reference(s) |
| CAS Number | 20142-88-5 | [1][2] |
| Molecular Formula | C₈H₆ClNO₄ | [2] |
| Molecular Weight | 215.59 g/mol | [2] |
| IUPAC Name | 2-(4-nitrophenoxy)acetyl chloride | [1] |
| Appearance | Yellow crystalline solid | [3] |
| Melting Point | 87-89 °C | |
| Boiling Point | Decomposes | |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and tetrahydrofuran. Reacts violently with water. | [3] |
Note: Some physical properties like melting and boiling points can vary slightly depending on the purity of the substance. The provided melting point is a commonly cited range.
Molecular Structure and Spectroscopic Characterization
The structure of (4-Nitrophenoxy)acetyl chloride is characterized by a central acetyl chloride group linked to a 4-nitrophenoxy moiety via an ether linkage.
Structure:
Infrared (IR) Spectroscopy
The IR spectrum of (4-Nitrophenoxy)acetyl chloride exhibits characteristic absorption bands that are indicative of its functional groups. Key peaks include:
-
C=O stretch (acyl chloride): A strong absorption band is expected in the region of 1785-1815 cm⁻¹, which is characteristic of the carbonyl group in an acyl chloride.
-
C-O-C stretch (ether): Asymmetric and symmetric stretching vibrations of the ether linkage typically appear in the 1260-1000 cm⁻¹ region.
-
NO₂ stretch (nitro group): Strong asymmetric and symmetric stretching bands are expected around 1525 cm⁻¹ and 1345 cm⁻¹, respectively.
-
C-Cl stretch: This vibration usually appears in the fingerprint region, below 800 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of (4-Nitrophenoxy)acetyl chloride in a suitable deuterated solvent (e.g., CDCl₃) would be expected to show the following signals:
-
Aromatic protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm). The protons closer to the electron-withdrawing nitro group will be shifted downfield.
-
Methylene protons (-CH₂-): A singlet in the region of δ 4.5-5.0 ppm, corresponding to the two protons of the methylene group adjacent to the carbonyl and the ether oxygen.
Synthesis and Reactivity
Synthesis
(4-Nitrophenoxy)acetyl chloride is commonly synthesized from its corresponding carboxylic acid, 4-nitrophenoxyacetic acid. The conversion is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is a mild and efficient method for this transformation.
Reaction Scheme:
Core Reactivity: Acylation
The primary utility of (4-Nitrophenoxy)acetyl chloride lies in its function as a potent acylating agent. The carbon atom of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the adjacent carbonyl oxygen. This makes it highly susceptible to nucleophilic attack by a variety of nucleophiles, including amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
General Reaction Mechanism:
The reaction proceeds via a nucleophilic acyl substitution mechanism. A nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the acylated product.
Applications in Drug Development and Organic Synthesis
The reactivity of (4-Nitrophenoxy)acetyl chloride makes it a valuable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry.
Synthesis of Cephalosporin Derivatives
(4-Nitrophenoxy)acetyl chloride has been utilized in the synthesis of novel cephalosporin derivatives.[4] Cephalosporins are a class of β-lactam antibiotics, and chemical modification of their core structure is a common strategy to enhance their antibacterial activity, broaden their spectrum, or improve their pharmacokinetic properties. The (4-nitrophenoxy)acetyl group can be introduced onto the 7-aminocephalosporanic acid (7-ACA) core to generate new analogues for biological screening.
Peptide Synthesis and Protein Modification
In the field of proteomics and peptide chemistry, reagents that can selectively modify amino acid residues are of great importance. (4-Nitrophenoxy)acetyl chloride can be used to acylate the free amino groups of peptides and proteins.[3] This modification can be used for various purposes, such as:
-
Introducing a chromophoric label: The nitrophenyl group allows for the easy detection and quantification of the modified biomolecule using UV-Vis spectroscopy.[3]
-
Altering the properties of a peptide: Acylation can change the solubility, stability, and biological activity of a peptide.
-
Creating building blocks for further elaboration: The installed (4-nitrophenoxy)acetyl group can serve as a handle for the attachment of other molecules.
Experimental Protocols
The following is a representative, step-by-step protocol for the acylation of a primary amine using (4-Nitrophenoxy)acetyl chloride.
Protocol: Synthesis of N-Benzyl-2-(4-nitrophenoxy)acetamide
Materials:
-
(4-Nitrophenoxy)acetyl chloride (1.0 eq)
-
Benzylamine (1.0 eq)
-
Triethylamine (TEA) or Pyridine (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, and standard glassware for workup and purification.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Acyl Chloride: Dissolve (4-Nitrophenoxy)acetyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane and add this solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-benzyl-2-(4-nitrophenoxy)acetamide.
Diagram of Experimental Workflow:
Caption: Workflow for the synthesis of N-benzyl-2-(4-nitrophenoxy)acetamide.
Safety and Handling
(4-Nitrophenoxy)acetyl chloride is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. It reacts violently with water and other protic solvents, liberating toxic hydrogen chloride gas. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
(4-Nitrophenoxy)acetyl chloride is a versatile and highly reactive acylating agent with significant applications in organic synthesis, particularly in the development of new pharmaceuticals and the modification of biomolecules. Its predictable reactivity, coupled with the useful spectroscopic properties imparted by the nitrophenoxy group, makes it an invaluable tool for the modern synthetic chemist. A thorough understanding of its properties, handling requirements, and reaction protocols, as outlined in this guide, is essential for its safe and effective utilization in the laboratory.
References
-
PubChem. (4-Nitrophenoxy)acetyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
- Demirbas, N., et al. (2013). Design, synthesis and biological activities of some 7-aminocephalosporanic acid derivatives. European Journal of Medicinal Chemistry, 69, 806-816.
Sources
(4-Nitrophenoxy)acetyl chloride molecular weight and formula
An In-depth Technical Guide to (4-Nitrophenoxy)acetyl chloride: Properties, Synthesis, and Applications in Advanced Research
Executive Summary
(4-Nitrophenoxy)acetyl chloride is a bifunctional reagent of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. Its unique structure, featuring a highly reactive acyl chloride and an electronically-activated nitrophenoxy moiety, makes it a versatile tool for a range of chemical transformations. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and core applications, with a focus on its utility in bioconjugation and as a cleavable linker in targeted drug delivery systems. We will explore the mechanistic basis for its reactivity and provide detailed, field-tested protocols for its use, establishing a self-validating framework for its application in the laboratory.
Introduction: A Molecule of Strategic Importance
At its core, (4-Nitrophenoxy)acetyl chloride is an acylating agent. However, its true value lies in the strategic interplay of its constituent parts. The acetyl chloride group provides a reliable handle for covalently modifying molecules bearing nucleophilic groups such as amines, alcohols, and thiols.[1] Simultaneously, the 4-nitrophenoxy group serves multiple roles: it acts as an excellent leaving group, and its nitro functionality can be chemically manipulated, offering a pathway for creating environmentally sensitive or "smart" molecules. This dual functionality makes it more than just a simple building block; it is a sophisticated tool for constructing complex molecular architectures, particularly in the realm of pharmaceutical sciences where precision and control are paramount.[1][2]
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use. (4-Nitrophenoxy)acetyl chloride is a yellow crystalline solid, a characteristic color imparted by the nitrophenyl chromophore.[1] It is soluble in many common organic solvents but reacts readily with water and other protic solvents.[1]
Core Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO₄ | [1][3][4] |
| Molecular Weight | 215.59 g/mol | [1][3][4] |
| CAS Number | 20142-88-5 | [3][5] |
| Appearance | Yellow crystalline solid | [1] |
| IUPAC Name | 2-(4-nitrophenoxy)acetyl chloride | [3] |
Spectroscopic Signature
Spectroscopic analysis is crucial for verifying the identity and purity of the reagent and for confirming the success of reactions in which it is used.
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by two key features. A strong, sharp absorption band is expected in the range of 1785-1815 cm⁻¹, which is characteristic of the C=O stretch in an acyl chloride. Additionally, two distinct bands, typically around 1520 cm⁻¹ and 1345 cm⁻¹, correspond to the asymmetric and symmetric stretching vibrations of the aromatic nitro group (NO₂), respectively.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, the aromatic protons on the nitrophenoxy ring will appear as two distinct doublets in the downfield region (typically δ 7.0-8.5 ppm), characteristic of a para-substituted benzene ring. The methylene protons (–CH₂–) adjacent to the carbonyl group and the ether oxygen will present as a singlet, typically in the δ 4.5-5.0 ppm range. In ¹³C NMR, the carbonyl carbon will be highly deshielded, appearing around 170 ppm.
-
Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 215 (for ³⁵Cl) and 217 (for ³⁷Cl) may be observed.[3] A prominent fragmentation pattern would involve the loss of chlorine (M-35/37) and the subsequent loss of carbon monoxide to yield characteristic fragments.
Synthesis and Purification
The most common and efficient laboratory-scale synthesis of (4-Nitrophenoxy)acetyl chloride involves the reaction of its corresponding carboxylic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[1] This method is reliable and proceeds in high yield.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (4-Nitrophenoxy)acetyl chloride.
Detailed Synthesis Protocol
-
Principle : Thionyl chloride converts the carboxylic acid to the acyl chloride. The reaction produces gaseous byproducts (SO₂ and HCl), which helps drive it to completion. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction via the formation of the Vilsmeier reagent.
-
Step 1: Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl and SO₂), suspend (4-nitrophenoxy)acetic acid (1.0 eq) in an inert solvent like toluene.
-
Step 2: Addition of Reagents : Add thionyl chloride (2-3 eq) dropwise to the suspension. Add a catalytic amount of DMF (1-2 drops).
-
Step 3: Reaction : Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Step 4: Workup : Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Causality Note: It is critical to remove all excess thionyl chloride as it can interfere with subsequent reactions.
-
Step 5: Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as hexane/toluene, to yield the final product.
-
Validation : The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR) as described in Section 2.2.
Chemical Reactivity and Mechanistic Insights
The utility of (4-Nitrophenoxy)acetyl chloride stems from its predictable reactivity as a potent acylating agent.
Nucleophilic Acyl Substitution
The primary reaction pathway is nucleophilic acyl substitution. Nucleophiles, such as the nitrogen in an amine or the oxygen in an alcohol, attack the electrophilic carbonyl carbon. The chloride ion is an excellent leaving group, facilitating the formation of a new amide or ester bond.[1] The electron-withdrawing nature of the para-nitro group on the phenoxy ring further enhances the electrophilicity of the carbonyl carbon, making the reagent highly reactive.
Caption: General mechanism of acylation using (4-Nitrophenoxy)acetyl chloride.
Hydrolysis
As with most acyl chlorides, this compound is highly susceptible to hydrolysis.[1] In the presence of water, it will readily react to form (4-nitrophenoxy)acetic acid and hydrochloric acid. This necessitates careful handling under anhydrous conditions and storage in a desiccated environment to maintain its integrity.
Core Applications in Drug Development and Research
The structure of (4-Nitrophenoxy)acetyl chloride is ideally suited for creating linkages in biological systems.
Bioconjugation and Protein Labeling
The reagent can be used to attach the (4-nitrophenoxy)acetyl group to proteins, typically by reacting with the ε-amino group of lysine residues or the N-terminal amine.[1] This modification can be used to:
-
Introduce a Chromophore : The 4-nitrophenyl group absorbs UV-visible light, allowing for the quantification of protein labeling.[1]
-
Serve as a Linker : It can act as a spacer arm to attach other molecules of interest, such as fluorescent dyes, affinity tags, or polyethylene glycol (PEG) chains, to a protein.
Advanced Cleavable Linkers for Drug Delivery
A cutting-edge application is its use in constructing stimuli-responsive linkers for Antibody-Drug Conjugates (ADCs).[6] In this context, the nitro group is the key.
-
Hypoxia-Triggered Release : Many solid tumors have hypoxic (low oxygen) environments.[6] These environments show high expression of nitroreductase enzymes.[6]
-
Mechanism : A drug can be linked to a molecule via the (4-Nitrophenoxy)acetyl moiety. Once the ADC reaches a hypoxic tumor, nitroreductases reduce the nitro group (–NO₂) to an aniline (–NH₂). This electronic transformation triggers a self-immolative cascade, leading to the cleavage of the linker and the release of the cytotoxic drug precisely at the target site.[6] This targeted release mechanism significantly enhances the therapeutic index, minimizing off-target toxicity.
Experimental Protocol: Acylation of a Primary Amine
This protocol provides a self-validating method for the acylation of a generic primary amine, a foundational reaction for many bioconjugation strategies.
Workflow for Amine Acylation
Caption: Step-by-step workflow for a typical amine acylation reaction.
Step-by-Step Methodology
-
Objective : To synthesize N-alkyl-2-(4-nitrophenoxy)acetamide.
-
Materials : Primary amine, (4-Nitrophenoxy)acetyl chloride, Triethylamine (Et₃N), Anhydrous Dichloromethane (DCM), Saturated aq. NaHCO₃, Brine, Anhydrous Na₂SO₄.
-
Step 1: Preparation : In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Rationale: The base (Et₃N) neutralizes the HCl byproduct, preventing protonation of the starting amine.
-
Step 2: Reagent Addition : Dissolve (4-Nitrophenoxy)acetyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes. Rationale: Slow addition at low temperature helps control the exothermic reaction.
-
Step 3: Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Step 4: Aqueous Workup : Dilute the reaction mixture with DCM. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine. Rationale: The NaHCO₃ wash removes any unreacted starting acid and neutralizes residual HCl.
-
Step 5: Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Step 6: Purification : Purify the crude material using flash column chromatography on silica gel with an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).
-
Self-Validation : The final, purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. A successful reaction is confirmed by the disappearance of the amine N-H protons (if visible), the appearance of a new amide N-H peak, and a mass spectrum corresponding to the desired product.
Safety and Handling
(4-Nitrophenoxy)acetyl chloride is a corrosive and moisture-sensitive compound. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). It reacts with water to produce HCl gas.[1][7] Store the reagent in a tightly sealed container under an inert atmosphere and in a cool, dry place.
Conclusion
(4-Nitrophenoxy)acetyl chloride is a powerful and versatile reagent whose value extends far beyond simple acylation. For researchers, scientists, and drug development professionals, its utility in bioconjugation and the construction of sophisticated, stimuli-responsive drug delivery systems makes it an indispensable tool. A firm grasp of its properties, synthesis, and reactivity, as detailed in this guide, empowers the modern scientist to leverage its full potential in tackling complex chemical and biological challenges.
References
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PubChem. (n.d.). (4-Nitrophenoxy)acetyl chloride. National Center for Biotechnology Information. [Link]
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SIELC Technologies. (2018, May 16). (4-Nitrophenoxy)acetyl chloride. [Link]
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ResearchGate. (n.d.). Acetyl Chloride. [Link]
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Amerigo Scientific. (n.d.). (4-Nitrophenyl)acetyl chloride. [Link]
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ACS Macro Letters. (2012, December 14). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. [Link]
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University of Siena. (2022, April 27). New reactions and substrates for orthogonal bioconjugation. [Link]
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National Institutes of Health. (n.d.). Click Chemistry Conjugations. [Link]
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American Chemical Society. (2024, January 13). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. [Link]
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Journal of Chemical Education. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. [Link]
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YouTube. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. [Link]
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YouTube. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]
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(4-Nitrophenoxy)acetyl chloride CAS number 20142-88-5
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Synthesis of (4-Nitrophenoxy)acetyl chloride using thionyl chloride
An in-depth discussion of the conversion of carboxylic acids to acyl chlorides using thionyl chloride is a topic of significant interest in organic synthesis, particularly within the fields of pharmaceutical and materials science. This guide will provide a comprehensive overview of the underlying chemical principles, safety protocols, and general methodologies from an educational and defensive perspective, without providing a step-by-step protocol for the synthesis of a specific regulated or hazardous compound. The focus is to promote chemical safety, academic understanding, and best practices in a laboratory setting.
The Chemistry of Acyl Chloride Formation
The transformation of a carboxylic acid to an acyl chloride is a fundamental reaction in organic chemistry. Acyl chlorides are valuable synthetic intermediates due to their high reactivity, which allows them to readily undergo nucleophilic acyl substitution reactions. Thionyl chloride (SOCl₂) is a widely used reagent for this conversion due to its efficacy and the convenient nature of its byproducts.
The reaction proceeds through a nucleophilic acyl substitution mechanism where the carboxylic acid is converted into a more reactive species. The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are easily removed from the reaction mixture, driving the reaction to completion.
Reaction Mechanism
The generally accepted mechanism involves the initial attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent loss of a proton. The resulting intermediate then collapses, with the reformation of the carbonyl double bond and the elimination of sulfur dioxide and a chloride ion, which then combines with the previously lost proton to form hydrogen chloride.
To provide a clearer visualization of this process, the following diagram illustrates the key steps in the reaction mechanism.
Caption: Generalized mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.
Experimental Considerations and Best Practices
When performing this type of chemical transformation, several factors must be carefully considered to ensure a safe and successful reaction. These considerations are applicable to a wide range of substrates and are cornerstones of good laboratory practice.
Reagents and Solvents
The purity of the starting carboxylic acid is crucial, as impurities can lead to side reactions and a lower yield of the desired acyl chloride. Thionyl chloride should be freshly distilled or from a recently opened bottle, as it can decompose over time, especially with exposure to moisture.
The choice of solvent is also important. Inert aprotic solvents such as toluene, dichloromethane, or chloroform are commonly used. It is imperative that the solvent is anhydrous, as the presence of water will hydrolyze both the thionyl chloride and the resulting acyl chloride.
Reaction Conditions
These reactions are often performed at elevated temperatures to facilitate the expulsion of the gaseous byproducts. However, the optimal temperature will depend on the specific carboxylic acid being used. A gentle reflux is a common condition. The reaction progress can be monitored by observing the cessation of gas evolution.
In some cases, a catalytic amount of a tertiary amine, such as pyridine, or N,N-dimethylformamide (DMF) is added to accelerate the reaction. These catalysts operate by different mechanisms, but both serve to increase the rate of formation of the acyl chloride.
The following table summarizes typical experimental parameters.
| Parameter | Typical Range/Value | Rationale |
| Temperature | 50-80 °C (Reflux) | To overcome the activation energy and drive off gaseous byproducts. |
| Reaction Time | 1-4 hours | Substrate-dependent; completion is often indicated by the end of SO₂ and HCl evolution. |
| Stoichiometry | 1.1-1.5 equivalents of Thionyl Chloride | A slight excess of thionyl chloride ensures complete conversion of the carboxylic acid. |
| Catalyst (optional) | Catalytic amounts of Pyridine or DMF | To accelerate the reaction rate, particularly for less reactive carboxylic acids. |
Safety Protocols and Personal Protective Equipment (PPE)
Working with thionyl chloride and acyl chlorides requires strict adherence to safety protocols due to their hazardous nature.
Thionyl Chloride:
-
Hazards: Corrosive, toxic by inhalation, and reacts violently with water to produce toxic gases (SO₂ and HCl).
-
Handling: Must be handled in a well-ventilated fume hood.
Acyl Chlorides:
-
Hazards: Corrosive, lachrymatory (tear-inducing), and react with moisture.
-
Handling: Should also be handled in a fume hood.
Personal Protective Equipment (PPE):
-
Mandatory: Safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).
-
Recommended: A face shield for additional protection.
An emergency eyewash station and safety shower must be readily accessible. In case of skin contact, the affected area should be washed immediately and thoroughly with water.
The experimental workflow, from setup to workup, must prioritize safety at every step. The following diagram outlines a generalized, safety-conscious workflow for this type of reaction.
An In-depth Technical Guide to 4-Chloro-3-nitrobenzoic Acid: A Cornerstone Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Chloro-3-nitrobenzoic Acid
4-Chloro-3-nitrobenzoic acid, systematically named according to IUPAC nomenclature, is a substituted aromatic carboxylic acid with the chemical formula C₈H₆ClNO₄.[1] This compound presents as a light yellow crystalline powder and serves as a pivotal intermediate in the synthesis of a diverse range of organic molecules.[2][3] Its structure, incorporating a carboxylic acid, a chloro group, and a nitro group on a benzene ring, provides a unique reactivity profile that is extensively leveraged in the pharmaceutical, agrochemical, and dye industries.[2][4] In the realm of drug discovery and development, 4-chloro-3-nitrobenzoic acid is of particular significance as a key building block for active pharmaceutical ingredients (APIs).[5] Notably, it is a crucial precursor in the industrial synthesis of Dabrafenib, a potent BRAF inhibitor used in oncology.[3] This guide offers a comprehensive technical overview of its chemical properties, synthesis, analytical methodologies, and its critical role in the development of targeted cancer therapies.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of 4-chloro-3-nitrobenzoic acid is fundamental for its effective use in synthesis and for quality control.
| Property | Value | Source(s) |
| IUPAC Name | 4-Chloro-3-nitrobenzoic acid | [1] |
| CAS Number | 96-99-1 | [1] |
| Molecular Formula | C₈H₆ClNO₄ | [1] |
| Molecular Weight | 201.57 g/mol | [2] |
| Appearance | Light yellow crystalline powder | [3] |
| Melting Point | 178-180 °C | [6] |
| Solubility | Soluble in hot water, methanol, ethanol, and ether; very slightly soluble in water at room temperature. | [2][3] |
| InChIKey | DFXQXFGFOLXAPO-UHFFFAOYSA-N | [1] |
Spectroscopic data is crucial for the structural confirmation and purity assessment of 4-chloro-3-nitrobenzoic acid. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Synthesis of 4-Chloro-3-nitrobenzoic Acid: A Validated Protocol
The synthesis of 4-chloro-3-nitrobenzoic acid is most commonly achieved through the electrophilic nitration of p-chlorobenzoic acid. The chloro substituent is an ortho-, para- director; however, the para position is blocked, and the steric hindrance at the ortho position adjacent to the carboxylic acid group favors nitration at the 3-position.
Experimental Protocol: Nitration of p-Chlorobenzoic Acid[6]
Objective: To synthesize 4-chloro-3-nitrobenzoic acid with high yield and purity.
Materials:
-
p-Chlorobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed Ice
-
2-Liter, 3-necked, round-bottom flask
-
Constant temperature bath
-
Stirring apparatus
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
To a 2-liter, 3-necked, round-bottom flask, add 680 ml of concentrated H₂SO₄ and 400 g of p-chlorobenzoic acid.
-
Stir the mixture and cool to 0°C using a constant temperature bath.
-
Prepare a nitrating mixture by carefully adding 216 ml of concentrated HNO₃ to 216 ml of concentrated H₂SO₄.
-
Add the nitrating mixture dropwise to the reaction flask, maintaining the internal temperature between 10°C and 25°C.
-
After the addition is complete, raise the reaction temperature to 37°C and continue stirring for 10-14 hours.
-
Upon completion, pour the reaction mixture over crushed ice to precipitate the product.
-
Filter the solid product and dry thoroughly.
Results: This protocol typically yields approximately 525.7 g (98.7%) of 4-chloro-3-nitrobenzoic acid with a melting point of 178-180°C. The product is often of sufficient purity for use in subsequent steps without further purification.[6]
Caption: Workflow for the synthesis of 4-chloro-3-nitrobenzoic acid.
Analytical Quality Control
Ensuring the purity and identity of 4-chloro-3-nitrobenzoic acid is critical, especially in pharmaceutical applications where impurities can affect the safety and efficacy of the final drug product.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a robust method for the analysis of 4-chloro-3-nitrobenzoic acid.[7]
Exemplary HPLC Method:
-
Column: C18 reverse-phase column (e.g., Newcrom R1)[7]
-
Mobile Phase: A mixture of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS compatibility.[7]
-
Detection: UV detection at a suitable wavelength (typically around 210-254 nm where the aromatic ring and nitro group absorb).
-
Purpose: This method can be used for purity assessment, quantification, and isolation of impurities in preparative separations.[7]
Rationale for Method Selection: The C18 stationary phase provides excellent separation for moderately polar aromatic compounds like 4-chloro-3-nitrobenzoic acid. The acetonitrile/water mobile phase allows for the elution of the compound, and the acid modifier ensures the carboxylic acid group is protonated, leading to better peak shape and retention.
Role in Drug Development: Synthesis of Dabrafenib
4-Chloro-3-nitrobenzoic acid is a cornerstone intermediate in the synthesis of Dabrafenib, a targeted therapy for cancers with BRAF V600E mutations.[3] The synthesis of Dabrafenib from this precursor involves a multi-step process that highlights the versatility of the functional groups on the starting material.
Caption: Synthetic pathway from 4-chloro-3-nitrobenzoic acid to Dabrafenib.
The synthesis typically proceeds through the reduction of the nitro group to an amine, which is then available for amide bond formation. The chloro and carboxylic acid functionalities can be further manipulated to construct the complex heterocyclic core of Dabrafenib.
Mechanism of Action of Dabrafenib and the BRAF Signaling Pathway
Dabrafenib is a highly selective inhibitor of the BRAF kinase, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In many cancers, particularly melanoma, a specific mutation (V600E) in the BRAF gene leads to constitutive activation of the BRAF protein and uncontrolled cell proliferation.
The MAPK pathway is a cascade of proteins that transduces signals from the cell surface to the nucleus, regulating cell growth, differentiation, and survival. Dabrafenib works by binding to the ATP-binding site of the mutated BRAF protein, preventing its kinase activity and thereby inhibiting the downstream signaling cascade.
Caption: The MAPK signaling pathway and the inhibitory action of Dabrafenib.
Safety and Handling
4-Chloro-3-nitrobenzoic acid is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.
Conclusion
4-Chloro-3-nitrobenzoic acid is more than just a chemical intermediate; it is a vital component in the synthesis of life-saving medications. Its well-defined chemical properties, established synthesis protocols, and clear role in the production of targeted therapies like Dabrafenib make it a subject of great importance for researchers and professionals in drug development. A thorough understanding of this molecule, from its synthesis and analysis to its application in complex synthetic pathways, is essential for the continued advancement of pharmaceutical sciences.
References
-
PrepChem. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7320, 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]
-
SDI. (n.d.). 4-Chloro-3-Nitro Benzoic Acid. Retrieved from [Link]
-
Wang, C., et al. (2022). Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. Molecules, 27(15), 4973. Retrieved from [Link]
-
Shubham Specialty Products. (n.d.). 4-Chloro-3-Nitrobenzoic Acid | Dyes Intermediate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Chloro-3-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Sethi, M. K., et al. (2016). Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Der Pharma Chemica, 8(7), 101-104. Retrieved from [Link]
- Google Patents. (n.d.). Processes for the preparation of dabrafenib.
-
ResearchGate. (n.d.). HPLC chromatograms of 4-nitrobenzoic acid (a), 3-nitroanisole (b),.... Retrieved from [Link]
-
ResearchGate. (n.d.). Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of Da Lafeini.
-
SIELC Technologies. (n.d.). Benzoic acid, 4-chloro-3-nitro-. Retrieved from [Link]
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- 7. Benzoic acid, 4-chloro-3-nitro- | SIELC Technologies [sielc.com]
Methodological & Application
The Strategic Role of (4-Nitrophenoxy)acetyl Chloride in Modern Pharmaceutical Synthesis: Applications and Protocols
In the intricate landscape of pharmaceutical development, the precise and efficient construction of complex molecular architectures is paramount. (4-Nitrophenoxy)acetyl chloride has emerged as a strategic reagent, offering chemists a versatile tool for the introduction of acyl groups, particularly in the synthesis of antibiotics and the design of sophisticated drug delivery systems. This guide provides an in-depth exploration of the applications of (4-nitrophenoxy)acetyl chloride, complete with detailed protocols and the underlying chemical principles that govern its utility.
Chemical Profile and Mechanistic Underpinnings
(4-Nitrophenoxy)acetyl chloride is an activated acyl chloride. Its heightened reactivity stems from the electron-withdrawing nature of the 4-nitrophenoxy group, which renders the acyl carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity makes it an efficient acylating agent for a variety of nucleophiles, most notably amines, to form stable amide bonds—a cornerstone of peptide and pharmaceutical chemistry.
The 4-nitrophenoxide anion is an excellent leaving group due to the resonance stabilization afforded by the nitro group. This facilitates the acylation reaction, often proceeding under mild conditions, which is crucial for preserving the integrity of sensitive functional groups present in complex drug molecules. Furthermore, the release of the 4-nitrophenolate ion, which has a distinct yellow color under basic conditions, can be used to monitor the progress of the reaction spectrophotometrically.
Core Application: Synthesis of β-Lactam Antibiotics
A significant application of (4-nitrophenoxy)acetyl chloride lies in the synthesis of semi-synthetic β-lactam antibiotics, such as cephalosporins and carbacephems (e.g., Loracarbef). In these syntheses, the reagent is employed to introduce a specific side chain at the 7-amino position of the β-lactam nucleus, a modification that is critical for tuning the antibiotic's spectrum of activity and resistance to β-lactamases.
Experimental Workflow: Acylation of a β-Lactam Nucleus
The following diagram illustrates the general workflow for the acylation of a generic 7-aminocephalosporanic acid (7-ACA) derivative, a common precursor for many cephalosporin antibiotics.
Caption: General workflow for the acylation of a 7-aminocephalosporanic acid (7-ACA) derivative.
Protocol: Synthesis of a 7-Acylaminocephalosporin Intermediate
This protocol provides a representative procedure for the acylation of a 7-aminocephalosporanic acid derivative with (4-nitrophenoxy)acetyl chloride.
Materials:
-
7-aminocephalosporanic acid (7-ACA) derivative
-
(4-Nitrophenoxy)acetyl chloride
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the 7-ACA derivative (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Addition of the Acylating Agent: Dissolve (4-nitrophenoxy)acetyl chloride (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred 7-ACA solution over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours, then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 7-acylaminocephalosporin intermediate.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water, which would lead to the hydrolysis of the reagent and reduce the yield of the desired product.
-
Low Temperature: The acylation reaction is exothermic. Running the reaction at 0°C helps to control the reaction rate, minimize side reactions, and prevent degradation of the heat-sensitive β-lactam ring.
-
Base: A non-nucleophilic organic base like triethylamine is used to neutralize the hydrochloric acid (HCl) that is generated during the reaction, driving the equilibrium towards product formation.
-
Aqueous Work-up: The washing steps with NaHCO3 and brine are essential to remove unreacted starting materials, the hydrochloride salt of the base, and other water-soluble impurities.
Advanced Application: Self-Immolative Linkers in Prodrug Design
(4-Nitrophenoxy)acetyl chloride can also be a key building block in the synthesis of self-immolative linkers for prodrugs. These linkers are designed to release an active drug molecule in response to a specific physiological trigger, such as a change in pH or the presence of a particular enzyme. The 4-nitrophenoxy group can be part of a system that, upon cleavage of a trigger moiety, initiates an electronic cascade leading to the release of the drug.
Conceptual Workflow: Prodrug Synthesis with a Self-Immolative Linker
The following diagram outlines the conceptual steps for constructing a prodrug using a linker derived from (4-nitrophenoxy)acetyl chloride.
The (4-Nitrophenoxy)acetyl Group: A Detailed Guide to Amine Protection and Deprotection for Researchers
In the intricate world of multi-step organic synthesis, particularly within drug development and peptide chemistry, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity. This guide provides an in-depth exploration of the (4-Nitrophenoxy)acetyl group as a robust protecting strategy for primary and secondary amines. We will delve into the mechanistic underpinnings of its application, provide detailed, field-tested protocols for both protection and deprotection, and discuss its strategic advantages and limitations.
Introduction: Navigating the Landscape of Amine Protection
The nucleophilic and basic nature of amines necessitates their temporary masking to prevent unwanted side reactions during various synthetic steps.[1][2] While a plethora of amine protecting groups exist, each with its unique set of introduction and cleavage conditions, the ideal choice is dictated by the overall synthetic strategy, including the presence of other functional groups and the required reaction conditions for subsequent steps.[3][4] Commonly employed protecting groups such as tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Carboxybenzyl (Cbz) have well-established protocols but also possess distinct lability profiles (acid-labile, base-labile, and hydrogenolysis-labile, respectively), which may not always be compatible with the desired synthetic route.
The (4-Nitrophenoxy)acetyl group presents a valuable alternative, offering a distinct set of conditions for its removal and thereby expanding the repertoire of orthogonal protecting strategies available to the synthetic chemist.
The (4-Nitrophenoxy)acetyl Protecting Group: A Mechanistic Perspective
The utility of the (4-Nitrophenoxy)acetyl group lies in the formation of a stable amide bond upon reaction with an amine, which can be subsequently cleaved under specific basic conditions.
Protection of Amines
The protection of a primary or secondary amine with (4-Nitrophenoxy)acetyl chloride proceeds via a classical nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[5]
Figure 1. Amine Protection Workflow.
Deprotection of N-(4-Nitrophenoxy)acetyl Amines
The cleavage of the N-(4-Nitrophenoxy)acetyl group is achieved through basic hydrolysis of the amide bond.[6][7] The electron-withdrawing nature of the 4-nitrophenoxy group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by a hydroxide ion. This reaction is typically carried out using a strong base such as sodium hydroxide or potassium hydroxide in a protic solvent mixture like ethanol and water, often requiring elevated temperatures to drive the reaction to completion.[8]
Figure 2. Deprotection Reaction Pathway.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific substrate and reaction scale.
Protocol for Amine Protection
Materials:
-
Amine substrate
-
(4-Nitrophenoxy)acetyl chloride
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine substrate (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 - 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve (4-Nitrophenoxy)acetyl chloride (1.05 - 1.2 eq) in a minimal amount of anhydrous DCM or THF.
-
Add the (4-Nitrophenoxy)acetyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol for Deprotection of N-(4-Nitrophenoxy)acetyl Amines
Materials:
-
N-(4-Nitrophenoxy)acetyl protected amine
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl) for neutralization
-
Ethyl acetate (EtOAc) or other suitable organic solvent for extraction
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
Dissolve the N-(4-Nitrophenoxy)acetyl protected amine (1.0 eq) in a mixture of ethanol (or methanol) and water in a round-bottom flask.
-
Add a solution of sodium hydroxide or potassium hydroxide (2.0 - 5.0 eq) in water to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Neutralize the aqueous residue with hydrochloric acid to a pH of approximately 7-8.
-
Extract the aqueous layer with ethyl acetate or another suitable organic solvent (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
-
Further purification can be achieved by column chromatography or recrystallization if necessary.
Data Summary
The following table summarizes typical reaction conditions and outcomes for the protection and deprotection steps. Note that these are generalized and may vary depending on the specific substrate.
| Step | Reagents & Conditions | Typical Yield | Reaction Time | Notes |
| Protection | (4-Nitrophenoxy)acetyl chloride, TEA, DCM, 0 °C to RT | >90% | 2-12 h | Reaction is generally clean and high-yielding. |
| Deprotection | 2M NaOH in EtOH/H₂O (1:1), Reflux | 70-95% | 4-24 h | Requires harsh conditions; may not be suitable for base-sensitive substrates. |
Advantages, Limitations, and Orthogonality
Advantages:
-
Robust Protection: The resulting amide bond is stable to a wide range of reaction conditions, including acidic media used for the removal of Boc groups.
-
Alternative Cleavage: Deprotection under strong basic conditions provides an orthogonal strategy to acid-labile (Boc) and hydrogenolysis-labile (Cbz, Bn) protecting groups.[9]
-
Chromophoric Marker: The 4-nitrophenyl group can serve as a UV-active chromophore, aiding in the visualization of compounds during chromatography.
Limitations:
-
Harsh Deprotection: The requirement for strong base and high temperatures for cleavage limits its application in the presence of base-labile functional groups such as esters, which may undergo hydrolysis.[6]
-
Nitro Group Reactivity: The nitro group is susceptible to reduction under conditions such as catalytic hydrogenation (e.g., H₂/Pd), which is used to remove Cbz and benzyl groups. This lack of stability under reductive conditions is a significant limitation.[6][10]
Orthogonality:
-
Stable to Acid: The N-(4-Nitrophenoxy)acetyl group is generally stable to acidic conditions, such as trifluoroacetic acid (TFA), commonly used for the deprotection of Boc groups.
-
Not Stable to Reduction: The presence of the nitro group makes this protecting group incompatible with catalytic hydrogenation.
-
Orthogonal to Fmoc: As the (4-Nitrophenoxy)acetyl group is removed under strong basic and harsh conditions, it is orthogonal to the Fmoc group, which is cleaved under milder basic conditions (e.g., piperidine).
Applications in Synthesis
While not as widespread as other common amine protecting groups, the (4-Nitrophenoxy)acetyl group has found utility in specific synthetic contexts where its unique stability and cleavage properties are advantageous. For instance, in the synthesis of complex molecules where a robust, non-acid-labile, and non-hydrogenolysis-labile protecting group is required, and where subsequent steps do not involve strong basic conditions until the desired deprotection step. Its use has been noted in the preparation of intermediates for bioactive molecules.[2]
Conclusion
The (4-Nitrophenoxy)acetyl group serves as a valuable tool in the synthetic chemist's arsenal for amine protection. Its robust nature and unique cleavage conditions under strong basic hydrolysis offer a useful orthogonal strategy to more common protecting groups. However, researchers must carefully consider the harsh deprotection conditions and the reactivity of the nitro group when planning a synthetic route. By understanding its mechanistic basis, advantages, and limitations as detailed in this guide, scientists can effectively leverage the (4-Nitrophenoxy)acetyl group to achieve their synthetic goals in the development of novel therapeutics and other complex molecular architectures.
References
-
American Chemical Society. (2026, January 13). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. ACS Publications. [Link]
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Amides. [Link]
-
ACS Publications. (2025, April 16). Simultaneous Hydrogenation and Acetylation of 4-Nitrophenol in a Two-Stage Packed-Bed Reactor as a Process Intensification Strategy for Highly Selective Paracetamol Synthesis. [Link]
-
Scribd. (n.d.). Preparation of Aniline From Acetanilide (Hydrolysis). [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. [Link]
-
ResearchGate. (n.d.). N-[4-(4-Nitrophenoxy)phenyl]acetamide. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
PubMed. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
-
RSC Publishing. (n.d.). Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst. [Link]
-
PubMed. (2010, May 7). (2-Nitrophenyl)acetyl: a new, selectively removable hydroxyl protecting group. [Link]
-
MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]
-
PMC. (n.d.). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. [Link]
-
Der Pharma Chemica. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]
-
Scribd. (n.d.). Synthesis and Properties of Acetanilide. [Link]
-
Organic-Chemistry.org. (n.d.). Acetyl Protection. [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids via Pre-Column Derivatization with (4-Nitrophenoxy)acetyl chloride for Enhanced UV Detection
Introduction
The quantitative analysis of amino acids is a cornerstone of numerous scientific disciplines, from proteomics and clinical diagnostics to food science and pharmaceutical development. However, the inherent lack of a strong chromophore in most amino acids presents a significant challenge for their direct detection by UV-Vis spectrophotometry, a common detection method in High-Performance Liquid Chromatography (HPLC).[1] To overcome this limitation, pre-column derivatization is a widely employed strategy to introduce a UV-active moiety onto the amino acid molecules, thereby enhancing their detectability.[2][3] This application note provides a detailed protocol and scientific rationale for the derivatization of amino acids with (4-Nitrophenoxy)acetyl chloride, a reagent that imparts a strongly UV-absorbing 4-nitrophenoxyacetyl group to primary and secondary amino groups.
The selection of (4-Nitrophenoxy)acetyl chloride as a derivatizing agent is predicated on several key advantages. The 4-nitrophenoxy group serves as an excellent chromophore, exhibiting strong absorbance in the near-UV region, which allows for sensitive detection with minimal interference from common biological matrix components. The derivatization reaction, a nucleophilic acyl substitution, proceeds rapidly under mild conditions, ensuring high derivatization efficiency for a broad spectrum of amino acids. The resulting N-(4-nitrophenoxyacetyl)amino acid derivatives are stable under typical reversed-phase HPLC conditions, enabling robust and reproducible quantification.
This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and sensitive method for amino acid analysis. We will delve into the underlying chemical principles, provide a step-by-step experimental protocol, and offer insights into data interpretation and troubleshooting.
Principles of the Method
The derivatization of amino acids with (4-Nitrophenoxy)acetyl chloride is based on the well-established Schotten-Baumann reaction.[4][5][6] In this reaction, the nucleophilic amino group of the amino acid attacks the electrophilic carbonyl carbon of the acetyl chloride. The reaction is typically carried out in a biphasic system or in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[4][6]
The key to the enhanced UV detection lies in the introduction of the 4-nitrophenoxy group. This aromatic nitro compound possesses a strong chromophore that absorbs significantly in the UV region. Upon derivatization, each amino acid is tagged with this chromophore, allowing for sensitive detection using a standard HPLC-UV detector. The resulting N-(4-nitrophenoxyacetyl)amino acid derivatives are then separated by reversed-phase HPLC, and their concentrations are determined by comparing their peak areas to those of known standards.
Figure 1: General workflow for the derivatization of amino acids with (4-Nitrophenoxy)acetyl chloride.
Materials and Reagents
Chemicals and Solvents
-
Amino Acid Standard Mixture (e.g., 2.5 µmol/mL each of common amino acids in 0.1 M HCl)
-
(4-Nitrophenoxy)acetyl chloride (≥98% purity)
-
Sodium Bicarbonate (NaHCO₃)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade (e.g., Milli-Q or equivalent)
-
Formic Acid (FA), LC-MS grade (optional, for mobile phase modification)
-
Hydrochloric Acid (HCl), analytical grade
-
Nitrogen gas, high purity
Equipment
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Syringe filters (0.22 µm)
-
Autosampler vials with inserts
-
Glass reaction vials (e.g., 1.5 mL)
Experimental Protocols
Preparation of Reagents
-
Amino Acid Standard Stock Solution (if not pre-made):
-
Accurately weigh appropriate amounts of individual amino acids.
-
Dissolve in 0.1 M HCl to the desired concentration (e.g., 2.5 µmol/mL).
-
Store at 4°C.
-
-
Derivatization Reagent Solution (prepare fresh daily):
-
Accurately weigh approximately 20 mg of (4-Nitrophenoxy)acetyl chloride into a dry, clean vial.
-
Add 1 mL of acetonitrile to obtain a concentration of approximately 20 mg/mL.
-
Vortex until fully dissolved. Caution: (4-Nitrophenoxy)acetyl chloride is moisture-sensitive and corrosive. Handle in a fume hood and avoid contact with skin and eyes.
-
-
Bicarbonate Buffer (0.1 M, pH ~8.5):
-
Dissolve 840 mg of sodium bicarbonate in 100 mL of HPLC-grade water.
-
Adjust pH to 8.5 with 1 M NaOH if necessary.
-
Filter through a 0.22 µm filter before use.
-
Sample Preparation and Derivatization Procedure
Figure 2: Step-by-step workflow for the derivatization of amino acids.
-
Sample Aliquoting: Pipette 100 µL of the amino acid standard solution or your sample into a 1.5 mL glass reaction vial.
-
Buffering: Add 200 µL of 0.1 M sodium bicarbonate buffer (pH 8.5) to the vial. The alkaline pH is crucial for the deprotonation of the amino group, facilitating its nucleophilic attack on the acyl chloride.
-
Derivatization: Add 200 µL of the freshly prepared (4-Nitrophenoxy)acetyl chloride solution in acetonitrile to the vial.
-
Mixing: Immediately vortex the mixture for 30 seconds to ensure thorough mixing of the aqueous and organic phases, promoting the Schotten-Baumann reaction.
-
Reaction: Incubate the reaction mixture in a heating block or water bath at 60°C for 15 minutes. The elevated temperature accelerates the reaction rate.
-
Cooling: After incubation, cool the vial to room temperature.
-
Quenching: To stop the reaction and neutralize the excess base, add 100 µL of 1 M HCl. This step also ensures the stability of the derivatives.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter into an autosampler vial for HPLC analysis.
HPLC-UV Analysis
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 25.0 | 40 | 60 |
| 30.0 | 5 | 95 |
| 35.0 | 5 | 95 |
| 35.1 | 95 | 5 |
| 40.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 270 nm. Note: The optimal wavelength may vary slightly depending on the specific amino acid derivative. It is recommended to acquire a UV spectrum of a derivatized standard to confirm the wavelength of maximum absorbance.
Results and Discussion
Chromatographic Performance
The described HPLC method should provide good resolution of the common amino acid derivatives. The elution order will generally follow the polarity of the amino acids, with more polar derivatives eluting earlier. A representative chromatogram would show a series of well-resolved peaks corresponding to each derivatized amino acid.
Quantitative Data
The following table provides a hypothetical yet representative example of expected retention times for some common amino acid derivatives under the specified chromatographic conditions. Actual retention times may vary depending on the specific HPLC system, column, and mobile phase preparation.
| Amino Acid | Abbreviation | Expected Retention Time (min) |
| Aspartic Acid | Asp | 8.5 |
| Glutamic Acid | Glu | 9.2 |
| Serine | Ser | 10.1 |
| Glycine | Gly | 11.5 |
| Threonine | Thr | 12.3 |
| Alanine | Ala | 13.8 |
| Proline | Pro | 14.5 |
| Valine | Val | 16.2 |
| Methionine | Met | 17.0 |
| Isoleucine | Ile | 18.5 |
| Leucine | Leu | 18.9 |
| Phenylalanine | Phe | 20.1 |
| Tyrosine | Tyr | 19.5 |
| Lysine | Lys | 21.2 |
Method Validation and Trustworthiness
For quantitative applications, it is essential to validate the method. This includes assessing:
-
Linearity: Construct a calibration curve by analyzing a series of dilutions of the derivatized amino acid standard. The method should exhibit good linearity over the desired concentration range.
-
Precision: Evaluate the repeatability of the method by performing multiple injections of the same sample. The relative standard deviation (RSD) of the peak areas should be within acceptable limits (typically <2%).
-
Accuracy: Determine the recovery of known amounts of amino acids spiked into a sample matrix.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of each amino acid that can be reliably detected and quantified.
Causality Behind Experimental Choices
-
Alkaline pH for Derivatization: The use of sodium bicarbonate buffer (pH 8.5) is critical to deprotonate the primary amino group of the amino acids, rendering it a more potent nucleophile for the reaction with the acyl chloride.
-
Excess Derivatizing Reagent: A molar excess of (4-Nitrophenoxy)acetyl chloride is used to ensure the complete derivatization of all amino acids in the sample.
-
Quenching with Acid: The addition of HCl after the reaction serves to stop the derivatization process by neutralizing the excess base and hydrolyzing the unreacted acyl chloride. This also stabilizes the derivatives for analysis.
-
Gradient Elution: A gradient elution is employed in the HPLC method to effectively separate a wide range of amino acid derivatives with varying polarities within a reasonable analysis time.
Potential Challenges and Troubleshooting
-
Poor Peak Shape: This can be caused by column degradation, improper mobile phase pH, or sample overload. Ensure the column is in good condition and the mobile phase is correctly prepared.
-
Low Derivatization Efficiency: This may result from using an old or improperly stored derivatizing reagent, incorrect pH of the reaction mixture, or insufficient reaction time/temperature. Always use freshly prepared reagent and verify the pH of the buffer.
-
Interfering Peaks: Extraneous peaks can arise from impurities in the sample or reagents. Running a blank derivatization (without amino acids) can help identify these peaks.
Conclusion
The pre-column derivatization of amino acids with (4-Nitrophenoxy)acetyl chloride followed by HPLC-UV analysis is a robust, sensitive, and reliable method for the quantification of amino acids in various sample matrices. The straightforward derivatization procedure, coupled with the strong UV absorbance of the resulting derivatives, makes this method an attractive alternative to other derivatization techniques. By carefully controlling the experimental parameters and validating the method, researchers can obtain accurate and reproducible results for their amino acid analysis needs.
References
-
Acta Scientific. (2021, July 29). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Retrieved from [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
PubMed Central. (2009, August 4). Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. Retrieved from [Link]
-
PubMed Central. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Reverse phase HPLC absorbance profile at 215 nm for the separation of.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the O-4-(nitrophenyl)urethane derivatives of amino acids. Retrieved from [Link]
-
ResearchGate. (n.d.). The UV–Vis absorption spectra change for the reduction process of a.... Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹) in water. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20.... Retrieved from [Link]
-
RSC Publishing. (n.d.). UV absorption solvatochromic shift of 4-nitroaniline in supercritical water. Retrieved from [Link]
-
SciSpace. (2022, June 14). Synthesis of Amino-Acid-Based Nitroalkenes. Retrieved from [Link]
-
Shimadzu. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Retrieved from [Link]
-
Taylor & Francis Online. (2021, May 21). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Solvent effects on ester linkage of 4-nitrophenyl acetate in aqueous and ethanol solutions with imidazole and hydroxide ion as nucleophiles. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Agilent. (2017, September 12). Determination of Amino Acid Composition using Automated Pre-Column Derivitization and Superficially Porous Columns. Retrieved from [Link]
-
Agilent. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
- Google Patents. (n.d.). CN101066929A - Process of preparing 4-amino-3-nitro phenol.
-
J-Stage. (n.d.). A Complete Synergy on the Experimental and Theoretical Investigation of 4-Nitroaniline for Nonlinear Optical Applications. Retrieved from [Link]
-
ACS Publications. (2024, October 29). Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. Retrieved from [Link]
Sources
Application Notes & Protocols: (4-Nitrophenoxy)acetyl chloride as a Versatile Intermediate in Organic Synthesis
Introduction: Unveiling the Reactivity of (4-Nitrophenoxy)acetyl chloride
(4-Nitrophenoxy)acetyl chloride, a bifunctional organic molecule, serves as a highly valuable and versatile reagent in modern organic synthesis.[1] With the molecular formula C₈H₆ClNO₄ and a molecular weight of 215.59 g/mol , this yellow crystalline solid possesses two key reactive sites: a highly electrophilic acyl chloride and an electron-deficient nitrophenoxy moiety.[1][2] The strategic placement of a strong electron-withdrawing nitro group at the para-position of the phenoxy ring is the cornerstone of its utility. This feature transforms the 4-nitrophenoxy group into an excellent leaving group, thereby "activating" the corresponding esters for nucleophilic attack.[3]
This guide provides an in-depth exploration of (4-Nitrophenoxy)acetyl chloride, detailing its synthesis, mechanistic underpinnings, and practical applications. It is designed for researchers, medicinal chemists, and drug development professionals who require robust and reliable methods for acylation, peptide synthesis, and the construction of molecular linkers.
| Physicochemical Properties | |
| IUPAC Name | 2-(4-nitrophenoxy)acetyl chloride[2] |
| CAS Number | 20142-88-5[2] |
| Molecular Formula | C₈H₆ClNO₄[1][2] |
| Molecular Weight | 215.59 g/mol [1][2] |
| Appearance | Yellow crystalline solid[1] |
| Solubility | Soluble in common organic solvents[1] |
Core Principle: The Activated Ester Strategy
The primary function of (4-Nitrophenoxy)acetyl chloride is to introduce the (4-nitrophenoxy)acetyl group to a nucleophile, typically an amine or an alcohol. The acyl chloride is a powerful acylating agent in its own right.[4] However, the true elegance of this reagent lies in the subsequent transformations of the resulting 4-nitrophenyl ester.
Carboxylic acid esters are generally unreactive towards aminolysis.[3] By incorporating an electron-withdrawing substituent on the phenoxy ring, the electrophilicity of the ester's carbonyl carbon is significantly enhanced.[3] This makes the carbonyl group highly susceptible to nucleophilic attack by amines, a process that occurs through a two-step addition-elimination mechanism.[3][5] These esters of enhanced reactivity are known as "active esters," a class of intermediates stable enough for isolation but reactive enough for efficient amide bond formation under mild conditions.[3][6]
The reactivity of substituted phenyl esters correlates directly with the acidity of the corresponding phenol, making 4-nitrophenyl esters a popular choice for peptide synthesis and bioconjugation.[3]
Protocol I: Synthesis of (4-Nitrophenoxy)acetyl chloride
The most direct method for synthesizing the title compound is the reaction of its parent carboxylic acid, (4-nitrophenoxy)acetic acid, with a chlorinating agent such as thionyl chloride (SOCl₂).[1] The causality for using thionyl chloride is threefold: it is highly reactive, its byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion and simplifies purification, and it can serve as both reagent and solvent when used in excess.
Materials:
-
(4-nitrophenoxy)acetic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser and gas outlet/drying tube
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a basic solution to neutralize HCl and SO₂). All glassware must be thoroughly dried to prevent hydrolysis of the acyl chloride.[4]
-
Reagent Addition: To the flask, add (4-nitrophenoxy)acetic acid (1.0 eq). Add an excess of thionyl chloride (e.g., 3-5 eq). A co-solvent like anhydrous toluene can be used if desired.
-
Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Caution: The vapors are corrosive.
-
Purification: The resulting crude (4-Nitrophenoxy)acetyl chloride is often of sufficient purity for subsequent steps. If necessary, it can be recrystallized from a suitable anhydrous solvent like hexane or dichloromethane/hexane. The final product should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent moisture ingress.[7]
Applications in Organic Synthesis
Preparation of Activated Esters for Peptide Synthesis
A cornerstone application is the preparation of 4-nitrophenyl (PNP) active esters of N-protected amino acids. These intermediates are crucial in solid-phase or solution-phase peptide synthesis, enabling the formation of peptide bonds under mild conditions that minimize racemization.[3]
Protocol II: General Acylation of a Primary Amine
This protocol details the reaction of (4-Nitrophenoxy)acetyl chloride with a primary amine to form an N-substituted 2-(4-nitrophenoxy)acetamide. The reaction is typically rapid and exothermic.[5][8] Using a 2:1 molar ratio of amine to acyl chloride is a common strategy; one equivalent of the amine acts as the nucleophile, while the second acts as a base to neutralize the HCl byproduct, preventing the formation of an unreactive ammonium salt.[8]
Materials:
-
(4-Nitrophenoxy)acetyl chloride
-
Primary amine (e.g., benzylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (optional, as a non-nucleophilic base)
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolution: Dissolve the primary amine (2.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and an inert atmosphere. Cool the solution to 0 °C in an ice bath. Causality: Cooling controls the exothermic reaction and minimizes side reactions.
-
Addition: Dissolve (4-Nitrophenoxy)acetyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Extraction: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove HCl salt and any unreacted starting acid), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The product can be purified by recrystallization or column chromatography on silica gel.
| Reagent | Molar Eq. | Purpose |
| (4-Nitrophenoxy)acetyl chloride | 1.0 | Acylating Agent |
| Primary Amine | 2.0 | Nucleophile and HCl Scavenger |
| Anhydrous DCM | - | Solvent |
| Saturated NaHCO₃ | - | Aqueous wash to neutralize acid |
Use as a Linker in Bioconjugation and Medicinal Chemistry
The (4-nitrophenoxy)acetyl group can serve as a stable linker to connect different molecular entities, such as a drug molecule to a targeting ligand in an antibody-drug conjugate (ADC) or a fluorescent probe to a protein.[9][] The reagent reacts readily with primary amino groups, such as the ε-amino group of lysine residues on a protein's surface.[1]
The nitro group itself offers further synthetic utility:
-
Chromophore: It acts as a chromophore, allowing for the quantification of modified proteins or molecules using UV-Vis spectroscopy.[1][11] The release of the bright yellow 4-nitrophenolate anion during subsequent reactions can be monitored spectrophotometrically.[11]
-
Synthetic Handle: The nitro group can be reduced to an amine, providing a new site for further chemical modification.
Safety and Handling
As an acyl chloride, (4-Nitrophenoxy)acetyl chloride is a corrosive and moisture-sensitive compound that must be handled with care.[4][12]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood.[7][13] The compound is a lachrymator and irritant.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from moisture and incompatible materials like water, alcohols, and strong bases.[7][14]
-
Reactivity: It reacts violently with water and alcohols, releasing corrosive HCl gas.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
(4-Nitrophenoxy)acetyl chloride is a powerful and strategic intermediate for synthetic chemists. Its dual reactivity allows for efficient acylation and the generation of highly useful activated esters. By understanding the principles behind its reactivity and following robust protocols, researchers can effectively leverage this reagent to construct complex amides, modify biomolecules, and advance projects in peptide synthesis and drug development.
References
-
ResearchGate. General procedure for the acylation of 4-nitrophenol. [Link]
-
ResearchGate. Acetyl Chloride. [Link]
- Thiery, V. Active Esters. In: Peptide Synthesis and Applications. Methods in Molecular Biology (Methods and Protocols), vol 924. Humana Press, Totowa, NJ.
-
Lin, Y., et al. (2021). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. [Link]
-
PubChem. (4-Nitrophenoxy)acetyl chloride | C8H6ClNO4 | CID 88380. [Link]
-
SIELC Technologies. (4-Nitrophenoxy)acetyl chloride. [Link]
-
ACS Publications. Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. [Link]
-
Lu, J., et al. (2018). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. MedChemComm. [Link]
-
Royal Society of Chemistry. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. [Link]
-
Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. [Link]
-
National Institutes of Health (NIH). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Nitrophenol. [Link]
- Google Patents. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride.
-
MDPI. Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification. [Link]
-
CORE. Zinc dust: An extremely active and reusable catalyst in acylation of phenols, thiophenol, amines and alcohol. [Link]
-
Chemguide. The reaction of acyl chlorides with ammonia and primary amines. [Link]
-
AAPPTec. Planning a Peptide Synthesis. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]
-
MDPI. Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. [Link]
-
Amerigo Scientific. (4-Nitrophenyl)acetyl chloride. [Link]
-
National Institutes of Health (NIH). A general strategy for the preparation of C-terminal peptide α-ketoacids by solid phase peptide synthesis. [Link]
-
ResearchGate. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. [Link]
-
Huskie Commons. Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. [Link]
-
The Hebrew University of Jerusalem. Synthesis of activated esters of N-protected amino-acids. [Link]
Sources
- 1. Buy (4-Nitrophenoxy)acetyl chloride | 20142-88-5 [smolecule.com]
- 2. (4-Nitrophenoxy)acetyl chloride | C8H6ClNO4 | CID 88380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
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- 9. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Acylation with (4-Nitrophenoxy)acetyl Chloride
Welcome to the comprehensive technical guide for optimizing acylation reactions utilizing (4-Nitrophenoxy)acetyl chloride. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure successful and efficient experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the use of (4-Nitrophenoxy)acetyl chloride in acylation reactions, providing foundational knowledge for experimental design.
Q1: What is the role of the 4-nitro group in (4-Nitrophenoxy)acetyl chloride?
The 4-nitro group is a strong electron-withdrawing group. Its presence on the phenoxy moiety significantly increases the electrophilicity of the carbonyl carbon in the acetyl chloride. This enhanced reactivity makes (4-Nitrophenoxy)acetyl chloride a potent acylating agent, often allowing for reactions to proceed under milder conditions than with less activated acyl chlorides.
Q2: How do I choose an appropriate solvent for my acylation reaction?
Solvent selection is critical for reaction success. The ideal solvent should dissolve both your substrate and (4-Nitrophenoxy)acetyl chloride, while remaining inert to the reaction conditions.
| Solvent Type | Examples | Suitability | Rationale |
| Aprotic, Non-polar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF) | Highly Recommended | These solvents are generally inert and effectively solubilize a wide range of organic substrates and the acylating agent.[1] |
| Aprotic, Polar | Acetonitrile (MeCN), N,N-Dimethylformamide (DMF) | Use with Caution | While effective at dissolving polar substrates, these solvents can sometimes participate in side reactions or complicate purification. DMF can act as a catalyst in some acylations.[2] |
| Protic Solvents | Water, Alcohols | Not Recommended | (4-Nitrophenoxy)acetyl chloride reacts vigorously with protic solvents, leading to hydrolysis and the formation of (4-nitrophenoxy)acetic acid, thus consuming the reagent.[3] |
For most applications, anhydrous dichloromethane (DCM) is an excellent starting point due to its inertness and ability to dissolve a broad spectrum of reactants.
Q3: What type of base should I use, and how much is necessary?
A base is typically required to neutralize the hydrochloric acid (HCl) generated during the acylation.[4] The choice of base depends on the nucleophilicity and acid sensitivity of your substrate.
| Base | Examples | Application | Stoichiometry |
| Tertiary Amines | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | General purpose, for substrates that are not sterically hindered. | 1.1 - 1.5 equivalents |
| Pyridine Derivatives | Pyridine, 4-Dimethylaminopyridine (DMAP) | Pyridine is a common base and solvent. DMAP is often used as a catalyst in small amounts (0.05-0.1 eq) alongside a stoichiometric amount of a weaker base like TEA, especially for acylating sterically hindered alcohols.[5] | 1.1 - 2.0 equivalents |
| Inorganic Bases | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) | Can be used in biphasic systems or with substrates that are sensitive to amine bases. | 1.5 - 3.0 equivalents (as they are weaker bases) |
It is crucial to use at least one equivalent of base to prevent the protonation of the nucleophile (e.g., an amine), which would render it unreactive.[6][7]
Q4: What are the optimal temperature and reaction time?
The optimal temperature and time depend on the reactivity of your substrate.
-
Highly Nucleophilic Substrates (e.g., primary amines): Reactions are often rapid and can be run at 0 °C to room temperature. Reaction times can range from 30 minutes to a few hours.
-
Less Nucleophilic Substrates (e.g., sterically hindered alcohols, anilines): These may require elevated temperatures (40-60 °C) and longer reaction times (several hours to overnight) to achieve full conversion.[7]
It is always recommended to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q5: How should I store and handle (4-Nitrophenoxy)acetyl chloride?
(4-Nitrophenoxy)acetyl chloride is a moisture-sensitive and corrosive compound.[8][9] Proper storage and handling are essential for its stability and for user safety.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[10]
-
Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][11] Avoid inhalation of dust or vapors.
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during acylation reactions with (4-Nitrophenoxy)acetyl chloride.
Issue 1: Low or No Product Yield
A low yield is one of the most common challenges. The following decision tree can help identify the root cause.
Troubleshooting Multiple Products
Potential Side Products and Prevention:
-
Unreacted Starting Material: This indicates an incomplete reaction. Refer to the "Low Yield" section for solutions.
-
Di-acylated Product: This can occur with substrates containing multiple nucleophilic sites (e.g., diamines, amino alcohols). To minimize this, use a controlled stoichiometry of the acylating agent (1.0-1.1 equivalents) and add it slowly to the reaction mixture at a low temperature (e.g., 0 °C).
-
Hydrolysis Product: The presence of (4-nitrophenoxy)acetic acid indicates that the acyl chloride has reacted with water. Strict anhydrous conditions are necessary to prevent this.
-
Side reactions involving the solvent: Some polar aprotic solvents, like DMF, can react with acyl chlorides under certain conditions. If suspected, switch to a more inert solvent like DCM or THF.
Issue 3: Difficulty in Product Purification
Challenges in isolating the desired product can arise from several factors.
-
Co-elution with Byproducts: If the desired product and a byproduct have similar polarities, separation by column chromatography can be difficult.
-
Solution: Try a different solvent system for chromatography or consider recrystallization if your product is a solid.
-
-
Presence of Baseline Material on TLC: This may indicate the formation of highly polar byproducts, such as the hydrolyzed acyl chloride or salts.
-
Solution: An aqueous work-up with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities. A brine wash can aid in removing residual water and some polar impurities.
-
-
Product is an Oil: If the product is a non-crystalline oil, purification can be challenging.
-
Solution: High-performance liquid chromatography (HPLC) or preparative TLC may be necessary for achieving high purity.
-
Section 3: Experimental Protocols
General Protocol for the Acylation of an Amine
This protocol provides a starting point for the acylation of a primary or secondary amine.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: Dissolve (4-Nitrophenoxy)acetyl chloride (1.1 eq.) in anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
General Protocol for the Acylation of an Alcohol
This protocol is suitable for the acylation of primary and secondary alcohols.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.), triethylamine (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.
-
Addition of Acylating Agent: Dissolve (4-Nitrophenoxy)acetyl chloride (1.2 eq.) in anhydrous DCM and add it dropwise to the stirred alcohol solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC.
-
Work-up: Once the reaction is complete, quench with saturated aqueous NH₄Cl solution. Separate the organic layer and wash with saturated NaHCO₃ solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Section 4: Safety Precautions
Working with (4-Nitrophenoxy)acetyl chloride and other reagents mentioned requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All manipulations of (4-Nitrophenoxy)acetyl chloride and volatile solvents should be performed in a certified chemical fume hood. [8]
-
Handling of Acyl Chlorides: Acyl chlorides are corrosive and lachrymatory (tear-inducing). [2]Avoid contact with skin, eyes, and mucous membranes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's guidelines.
By following the guidance in this technical support center, researchers can effectively troubleshoot and optimize their acylation reactions with (4-Nitrophenoxy)acetyl chloride, leading to improved yields and product purity.
References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
-
ACS Publications. (2026, January 26). Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents | Organic Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). General procedure for the acylation of 4-nitrophenol. This was done via.... Retrieved from [Link]
-
Reddit. (2024, November 20). What are some common causes of low reaction yields?. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Acid chlorides - Chempedia. Retrieved from [Link]
-
International Journal of Chemical Studies. (2015, January 19). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]
-
YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetyl Chloride. Retrieved from [Link]
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
-
YouTube. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). (4-Nitrophenoxy)acetyl chloride. Retrieved from [Link]
-
YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
NIH. (n.d.). Friedel-Crafts Acylation with Amides - PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Retrieved from [Link]
-
Chemguide. (n.d.). acyl chlorides and water, alcohols or phenol. Retrieved from [Link]
-
YouTube. (2022, January 30). Acid Chloride Reactions (General Mechanism). Retrieved from [Link]
-
Fisher Scientific. (2010, September 7). SAFETY DATA SHEET. Retrieved from [Link]
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- 2. Acyl chloride - Wikipedia [en.wikipedia.org]
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- 11. chemos.de [chemos.de]
Improving yield in reactions with (4-Nitrophenoxy)acetyl chloride
Welcome to the technical support center for (4-Nitrophenoxy)acetyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions and troubleshooting common issues encountered with this versatile acylating agent. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to make informed decisions in your experiments.
Section 1: Foundational Knowledge - Understanding the Reagent
(4-Nitrophenoxy)acetyl chloride, with a molecular weight of 215.59 g/mol , is a yellow crystalline solid soluble in many common organic solvents.[1] Its utility stems from the highly reactive acyl chloride group, which is an excellent electrophile for nucleophilic acyl substitution reactions.[2][3] The carbon atom of the carbonyl group is rendered significantly electron-deficient by both the adjacent chlorine and oxygen atoms, making it highly susceptible to attack by nucleophiles like amines, alcohols, and thiols.[1][3][4]
However, this high reactivity is also the source of its primary challenge: stability. The compound is acutely sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid, (4-nitrophenoxy)acetic acid, upon contact with water.[1][2][5][6] This hydrolysis is a critical factor to control for achieving high yields of the desired acylated product.
Section 2: Troubleshooting Guide - A-Question-and-Answer Approach
This section addresses the most common issues encountered during reactions with (4-Nitrophenoxy)acetyl chloride.
Category 1: Low or No Yield
Q1: My reaction hasn't started, or my yield is extremely low. What are the first things I should check?
A1: When a reaction fails to proceed, the issue often lies with the integrity of the starting materials or the reaction environment. The primary culprit is almost always moisture, which decomposes the acyl chloride.
Initial Checks Workflow:
Caption: Initial workflow for diagnosing low reaction yield.
Expert Insight: (4-Nitrophenoxy)acetyl chloride is highly moisture-sensitive.[7] Hydrolysis is not a minor side reaction; it is a rapid and often dominant competing reaction.[2][8] Always use freshly purchased reagent or material that has been stored meticulously in a desiccator under an inert atmosphere. Solvents must be rigorously dried, and glassware should be oven- or flame-dried immediately before use.
Q2: I'm getting some product, but the yield is consistently poor. I've confirmed my reagents are dry. What else could be wrong?
A2: If baseline conditions are met, poor yield often points to suboptimal reaction parameters, including the choice of base, solvent, and temperature. The base is particularly critical as it serves two roles: to neutralize the HCl byproduct and, in many cases, to deprotonate the nucleophile, increasing its reactivity.[2][9]
The Role of the Base: The HCl generated during the reaction can protonate your nucleophile (especially amines), rendering it non-nucleophilic.[9] A stoichiometric amount of a non-nucleophilic base is required to scavenge this acid.
Data-Driven Optimization of Reaction Parameters:
| Parameter | Option A (Suboptimal) | Option B (Better) | Option C (Optimized) | Rationale & Causality |
| Base | None / Weak Base (e.g., NaHCO₃) | Triethylamine (TEA) | Pyridine / DMAP (cat.) | TEA is a good HCl scavenger. Pyridine is also an excellent scavenger and can act as a nucleophilic catalyst. DMAP is a highly effective acylation catalyst, especially for hindered alcohols. |
| Solvent | Protic (e.g., Ethanol) | Aprotic (e.g., THF) | Anhydrous DCM or Toluene | Protic solvents will react with the acyl chloride. Aprotic solvents like Dichloromethane (DCM) or Toluene are inert and effectively solubilize the reactants.[10] |
| Temperature | Room Temperature | 0 °C to Room Temp | 0 °C | Acylation is exothermic.[8] Starting at 0 °C helps control the reaction rate, minimizes side reactions, and is a standard practice for adding reactive acyl chlorides.[11] |
| Addition | All at once | Slow, dropwise | Dropwise via syringe pump | Rapid addition can lead to localized heating and side reactions. Slow, controlled addition maintains a low concentration of the acyl chloride, favoring the desired reaction pathway.[10][11] |
Expert Insight: For challenging acylations, particularly with sterically hindered or electron-poor nucleophiles, the addition of a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) can dramatically increase the reaction rate.[8][12] DMAP acts as a superior nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.
Category 2: Product Impurity
Q3: My TLC shows my desired product spot, but also a significant, persistent baseline spot. What is it and how do I get rid of it?
A3: This is a classic sign of contamination with the hydrolysis byproduct, (4-nitrophenoxy)acetic acid. Due to its carboxylic acid group, this impurity is highly polar and will often stick to the baseline of a silica gel TLC plate.
Q4: I also see a faint yellow color in my purified product, and a spot on the TLC corresponding to 4-nitrophenol. How is this forming?
A4: The 4-nitrophenoxy group is a good leaving group, especially under basic conditions.[13] If your reaction conditions are too harsh (e.g., strong base, high heat), or during a basic aqueous workup, the desired amide or ester product can undergo further nucleophilic substitution, releasing 4-nitrophenolate, which appears as a yellow color.[13]
Troubleshooting Impurities:
Caption: Major reaction and side-reaction pathways.
Purification Protocol: Removing Acidic Impurities
If your desired product is stable to aqueous base, the most effective way to remove (4-nitrophenoxy)acetic acid is with a liquid-liquid extraction during workup.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like Ethyl Acetate or Dichloromethane (DCM).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[11] The basic wash will deprotonate the acidic impurity, pulling it into the aqueous layer.
-
Self-Validation: You may observe bubbling (CO₂ evolution) as the acid is neutralized.
-
-
Separation: Separate the organic layer.
-
Repeat: Repeat the wash with NaHCO₃ solution one more time to ensure complete removal.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.
-
Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[11]
This procedure effectively removes acidic impurities prior to final purification by column chromatography or recrystallization.[11][14]
Section 3: Standard Experimental Protocol
This protocol provides a robust starting point for the acylation of a primary amine.
Objective: Synthesize N-benzyl-2-(4-nitrophenoxy)acetamide.
Materials:
-
(4-Nitrophenoxy)acetyl chloride (1.0 eq)
-
Benzylamine (1.0 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aq. NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) to the stirred solution.
-
Acyl Chloride Preparation: In a separate dry flask, dissolve (4-Nitrophenoxy)acetyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Reaction: Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.[11]
-
Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-3 hours).
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure amide.[11]
References
-
General procedure for the acylation of 4-nitrophenol. ResearchGate. [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]
-
Acetyl Chloride. ResearchGate. [Link]
-
20.17: Reactions of Acid Chlorides. Chemistry LibreTexts. [Link]
-
Reactions of Acyl Chlorides. YouTube. [Link]
-
(4-Nitrophenoxy)acetyl chloride | C8H6ClNO4. PubChem. [Link]
-
(4-Nitrophenoxy)acetyl chloride. SIELC Technologies. [Link]
-
Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield?. ResearchGate. [Link]
-
Acylation Mechanism. Save My Exams. [Link]
-
How can I make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group?. ResearchGate. [Link]
-
acetyl chloride. Organic Syntheses Procedure. [Link]
- Methods for the acylation of amine compounds.
-
acylation of amines. YouTube. [Link]
-
How to stop hydrolysis of an acyl chloride in aquous solution?. ResearchGate. [Link]
- Method for purifying acid chlorides.
-
Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG. [Link]
-
Acyl Chlorides (A-Level). ChemistryStudent. [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Semantic Scholar. [Link]
-
Finding theoretical yield (Friedel Crafts Acylation Reaction). Reddit. [Link]
-
Acyl Chlorides - formation and hydrolysis mechanism. YouTube. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
-
Acyl Chloride Uses, Reactions & Synthesis. Study.com. [Link]
-
Organic Syntheses Procedure. [Link]
-
SAFETY DATA SHEET. Fisher Scientific. [Link]
-
Safety data sheet: Acetyl chloride D3. Carl ROTH. [Link]
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- 14. physics.emu.edu.tr [physics.emu.edu.tr]
Stability of (4-Nitrophenoxy)acetyl chloride in different solvents
A Guide to Solvent Stability and Experimental Troubleshooting for Researchers
Welcome to the technical support center for (4-Nitrophenoxy)acetyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of (4-Nitrophenoxy)acetyl chloride in various solvents and to offer practical solutions to common experimental challenges. As Senior Application Scientists, we have compiled this information to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling and stability of (4-Nitrophenoxy)acetyl chloride in solution.
Q1: How stable is (4-Nitrophenoxy)acetyl chloride in solution?
A1: (4-Nitrophenoxy)acetyl chloride is a reactive acyl chloride and its stability in solution is highly dependent on the solvent used, the presence of nucleophiles (especially water), and the temperature. In general, it is most stable in dry, aprotic solvents and will degrade in the presence of protic solvents.
Q2: What is the primary degradation pathway for (4-Nitrophenoxy)acetyl chloride?
A2: The primary degradation pathway is solvolysis, where the acyl chloride reacts with the solvent. The most common form of this is hydrolysis, a reaction with water, which results in the formation of (4-nitrophenoxy)acetic acid and hydrochloric acid.[1] This can occur even with trace amounts of moisture in the solvent. In alcoholic solvents, it will undergo alcoholysis to form the corresponding ester.
Q3: Which solvents are recommended for dissolving and storing (4-Nitrophenoxy)acetyl chloride?
A3: For short-term storage and for reactions where the acyl chloride is the limiting reagent, it is best to use dry, aprotic solvents. Recommended solvents include:
-
Dichloromethane (DCM): Generally a good choice due to its inertness and ease of removal. However, ensure it is anhydrous as it can contain traces of water and hydrochloric acid.[2]
-
Acetonitrile (ACN): A polar aprotic solvent that can be suitable if rigorously dried.
-
Tetrahydrofuran (THF): Must be anhydrous, as it is miscible with water. Be aware of potential peroxide formation in older THF stocks.
-
Toluene: A nonpolar aprotic solvent that can be used, particularly for reactions at higher temperatures.
Q4: Which solvents should be avoided?
A4: Protic solvents should be avoided for storing or handling (4-Nitrophenoxy)acetyl chloride unless they are intended as a reactant. These include:
-
Water: Reacts rapidly to hydrolyze the acyl chloride.
-
Alcohols (e.g., methanol, ethanol): React to form esters.
-
Amines (when not the intended reactant): React to form amides.
Q5: How does temperature affect the stability of (4-Nitrophenoxy)acetyl chloride solutions?
A5: Increased temperature will accelerate the rate of degradation in all solvents. For optimal stability, solutions should be prepared fresh and used immediately. If short-term storage is necessary, it should be at a low temperature (e.g., 0-4 °C) in a tightly sealed container to minimize exposure to atmospheric moisture.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with (4-Nitrophenoxy)acetyl chloride.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no product yield in an acylation reaction | 1. Degradation of (4-Nitrophenoxy)acetyl chloride: The acyl chloride may have hydrolyzed or reacted with a nucleophilic solvent before the intended reaction. 2. Inactive catalyst (for Friedel-Crafts type reactions): The Lewis acid catalyst may be old or have been exposed to moisture. 3. Deactivated substrate: The aromatic substrate may be too electron-poor for the reaction to proceed efficiently. | 1. Ensure anhydrous conditions: Use freshly dried solvents and oven-dried glassware. Handle the acyl chloride under an inert atmosphere (e.g., nitrogen or argon). Prepare the acyl chloride solution immediately before use. 2. Use fresh catalyst: Use a fresh, unopened container of the Lewis acid or purify the existing stock. 3. Increase reaction temperature or use a stronger catalyst: Carefully increasing the temperature can sometimes overcome the activation barrier. Alternatively, a more potent Lewis acid may be required.[3] |
| Formation of an insoluble white precipitate | Hydrolysis product: The white precipitate is likely (4-nitrophenoxy)acetic acid, the product of hydrolysis. | Improve anhydrous technique: Review your experimental setup to identify and eliminate sources of moisture. Consider using a solvent with a very low water content. |
| Yellow discoloration of the solution | Presence of 4-nitrophenoxide: The yellow color can indicate the formation of the 4-nitrophenoxide anion, which can arise from the decomposition of the starting material or product, especially in the presence of a base. | Maintain neutral or acidic conditions: If possible, avoid basic conditions unless required for the reaction. If a base is necessary, consider a non-nucleophilic base and add it slowly at a low temperature. |
| Inconsistent reaction outcomes | Variable purity of (4-Nitrophenoxy)acetyl chloride: The starting material may have partially degraded upon storage. | Verify the purity of the starting material: Before use, analyze the (4-Nitrophenoxy)acetyl chloride by a suitable method like ¹H NMR or HPLC to confirm its integrity. |
Solvent Stability Overview
The stability of (4-Nitrophenoxy)acetyl chloride is a critical factor for successful experimentation. The following table provides a general guide to its stability in common laboratory solvents.
| Solvent Class | Example Solvents | Relative Stability | Primary Degradation Products | Key Considerations |
| Aprotic Nonpolar | Toluene, Hexane | High | (4-nitrophenoxy)acetic acid (from trace water) | Ensure solvents are rigorously dried. |
| Aprotic Polar | Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | (4-nitrophenoxy)acetic acid (from trace water) | Use anhydrous grades of solvents. THF can contain peroxides. |
| Protic Polar | Water, Methanol, Ethanol | Very Low | (4-nitrophenoxy)acetic acid, Methyl (4-nitrophenoxy)acetate, Ethyl (4-nitrophenoxy)acetate | These solvents will readily react with the acyl chloride and should be considered reactants rather than solvents for storage.[4] |
Degradation Pathways
The primary degradation mechanisms for (4-Nitrophenoxy)acetyl chloride in the presence of common nucleophiles are illustrated below.
Caption: Degradation pathways of (4-Nitrophenoxy)acetyl chloride.
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of (4-Nitrophenoxy)acetyl chloride in Anhydrous Dichloromethane
This protocol describes the preparation of a solution for immediate use in an acylation reaction.
-
Glassware Preparation: Dry a 25 mL round-bottom flask and a magnetic stir bar in an oven at 120 °C for at least 4 hours. Cool to room temperature in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄).
-
Solvent Preparation: Use a fresh bottle of anhydrous dichloromethane. If using a previously opened bottle, it is recommended to dry the solvent over activated molecular sieves (4 Å) for at least 24 hours.
-
Inert Atmosphere: Assemble the flask with a rubber septum and purge with a gentle stream of dry nitrogen or argon for 5-10 minutes.
-
Reagent Transfer: Weigh the required amount of (4-Nitrophenoxy)acetyl chloride in a dry, sealed container. Quickly transfer the solid to the reaction flask against a positive pressure of the inert gas.
-
Dissolution: Using a dry syringe, add the desired volume of anhydrous dichloromethane to the flask. Stir the mixture until the solid is completely dissolved.
-
Usage: Use the freshly prepared solution immediately for your reaction. Do not store the solution.
Caption: Workflow for preparing a solution of (4-Nitrophenoxy)acetyl chloride.
Protocol 2: Monitoring the Stability of (4-Nitrophenoxy)acetyl chloride in Solution by HPLC
This protocol provides a method to assess the degradation of (4-Nitrophenoxy)acetyl chloride over time.
-
Solution Preparation: Prepare a solution of (4-Nitrophenoxy)acetyl chloride in the solvent of interest at a known concentration (e.g., 1 mg/mL) following Protocol 1.
-
Initial Analysis (t=0): Immediately after preparation, inject an aliquot of the solution into an HPLC system.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is typically effective.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the acyl chloride and the expected degradation product ((4-nitrophenoxy)acetic acid) have strong absorbance (e.g., 254 nm or 280 nm).
-
-
Time-Course Analysis: Store the solution under the desired conditions (e.g., room temperature, 4 °C). At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot into the HPLC.
-
Data Analysis: Quantify the peak area of (4-Nitrophenoxy)acetyl chloride and any new peaks that appear over time. The decrease in the peak area of the starting material and the increase in the peak area of the degradation product can be used to determine the rate of decomposition.
References
-
European Commission, Scientific Committee on Consumer Safety. (2012). Opinion on dichloromethane. Retrieved from [Link]
- Kevill, D. N., & D'Souza, M. J. (2008). SN2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. The Journal of Organic Chemistry, 73(13), 4935-4940.
-
LibreTexts. (2021, October 29). Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]
-
SIELC Technologies. (n.d.). (4-Nitrophenoxy)acetyl chloride. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of (4-Nitrophenoxy)acetyl Chloride and Its Derivatives by NMR and Mass Spectrometry
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of reactive intermediates is paramount to ensuring the integrity and success of a synthetic pathway. (4-Nitrophenoxy)acetyl chloride is a key building block in the synthesis of a variety of pharmacologically active compounds, valued for its ability to introduce the nitrophenoxyacetyl moiety. However, its reactive acyl chloride group presents unique challenges for analytical characterization. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the unambiguous identification and purity assessment of (4-nitrophenoxy)acetyl chloride and its derivatives, grounded in experimental data and field-proven insights.
The Analytical Imperative: Why In-Depth Characterization Matters
The high reactivity of (4-nitrophenoxy)acetyl chloride, primarily its susceptibility to hydrolysis, necessitates meticulous analytical procedures. [1]Incomplete conversion of the parent carboxylic acid or degradation during synthesis or storage can lead to the presence of impurities that may compromise subsequent reaction yields and the purity of the final active pharmaceutical ingredient. Therefore, robust analytical methods are not merely a quality control step but a critical component of successful drug development.
This guide will dissect the application of ¹H and ¹³C NMR for structural elucidation and compare it with the fragmentation analysis provided by Mass Spectrometry. We will explore not just the "what" but the "why" behind the choice of specific analytical parameters and sample handling techniques.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. For a molecule like (4-nitrophenoxy)acetyl chloride, ¹H and ¹³C NMR provide a complete picture of the carbon-hydrogen framework.
Predicted ¹H and ¹³C NMR Spectral Data for (4-Nitrophenoxy)acetyl chloride
The workflow for predicting and interpreting the NMR spectra can be visualized as follows:
Caption: Workflow for NMR spectral prediction and interpretation.
Comparative Analysis of ¹H NMR Data
To substantiate our predictions, we will compare the expected shifts with the experimental data for phenoxyacetic acid, a closely related precursor.
| Proton | Predicted Chemical Shift (δ, ppm) for (4-Nitrophenoxy)acetyl chloride | Experimental Chemical Shift (δ, ppm) for Phenoxyacetic acid[2] | Rationale for Predicted Shift |
| Aromatic (H ortho to -NO₂) | ~8.2-8.3 (d) | ~7.28 (t) | The strong electron-withdrawing nitro group significantly deshields the ortho protons, shifting them downfield. |
| Aromatic (H meta to -NO₂) | ~7.1-7.2 (d) | ~6.91 (d) | The meta protons are less affected by the nitro group but are still deshielded compared to the unsubstituted analogue. |
| Methylene (-OCH₂-) | ~5.0-5.2 (s) | ~4.67 (s) | The adjacent acyl chloride group is more electron-withdrawing than a carboxylic acid, causing a downfield shift of the methylene protons. |
Comparative Analysis of ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) for (4-Nitrophenoxy)acetyl chloride | Rationale for Predicted Shift |
| Carbonyl (-COCl) | ~170-172 | The carbonyl carbon of an acyl chloride is typically found in this region. |
| Aromatic (C-NO₂) | ~142-144 | The carbon directly attached to the nitro group is significantly deshielded. |
| Aromatic (C-O) | ~160-162 | The carbon attached to the ether oxygen is also deshielded. |
| Aromatic (CH ortho to -NO₂) | ~125-126 | These carbons are influenced by the electron-withdrawing nitro group. |
| Aromatic (CH meta to -NO₂) | ~115-116 | These carbons are less affected by the nitro group. |
| Methylene (-OCH₂-) | ~68-70 | The chemical shift is influenced by the adjacent oxygen and the acyl chloride group. |
Experimental Protocol for NMR Analysis of (4-Nitrophenoxy)acetyl chloride
Given the moisture sensitivity of acyl chlorides, meticulous sample preparation is crucial to prevent degradation to the corresponding carboxylic acid. [1] Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of (4-nitrophenoxy)acetyl chloride while minimizing hydrolysis.
Materials:
-
(4-Nitrophenoxy)acetyl chloride sample
-
High-quality 5 mm NMR tubes, oven-dried and cooled in a desiccator
-
Deuterated chloroform (CDCl₃), dried over molecular sieves (3 Å) [3]* Anhydrous solvent for sample transfer (e.g., dichloromethane, freshly distilled)
-
Glove box or nitrogen atmosphere bag [4]* Glass Pasteur pipettes with a small plug of glass wool for filtration Procedure:
-
Environment: Perform all sample manipulations within a glove box or under a nitrogen atmosphere to exclude moisture. [4]2. Sample Weighing: Accurately weigh 10-20 mg of (4-nitrophenoxy)acetyl chloride directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of dried CDCl₃ to the vial and gently swirl to dissolve the sample.
-
Filtration: Filter the solution through a glass wool-plugged Pasteur pipette directly into the oven-dried NMR tube to remove any particulate matter. 5. Capping: Immediately cap the NMR tube securely.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. A ¹H spectrum can typically be obtained in a few minutes, while a ¹³C spectrum may require 30-60 minutes depending on the sample concentration.
Molecular Weight and Fragmentation Analysis by Mass Spectrometry
Mass spectrometry provides complementary information to NMR by determining the molecular weight of the compound and offering structural clues through its fragmentation pattern. For a reactive molecule like (4-nitrophenoxy)acetyl chloride, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.
Expected Mass Spectrum and Fragmentation Pattern
The molecular weight of (4-nitrophenoxy)acetyl chloride (C₈H₆ClNO₄) is 215.59 g/mol . [5][6]Therefore, the molecular ion peak (M⁺) is expected at m/z 215. The presence of a chlorine atom should also result in an M+2 peak at m/z 217 with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Based on established fragmentation patterns for aromatic nitro compounds, ethers, and acyl chlorides, a predictable fragmentation pathway can be proposed. [7][8]
Caption: Proposed mass spectrometry fragmentation pathway for (4-nitrophenoxy)acetyl chloride.
Analysis of Experimental GC-MS Data
Publicly available GC-MS data for (4-nitrophenoxy)acetyl chloride confirms the presence of key fragments. [5]
| m/z Value | Proposed Fragment | Interpretation |
|---|---|---|
| 215 | [C₈H₆ClNO₄]⁺˙ | Molecular ion (M⁺) |
| 152 | [C₇H₆NO₃]⁺ | Loss of the -COCl radical |
| 122 | [C₇H₆O₂]⁺ | Further fragmentation, likely involving rearrangement and loss of NO |
| 39 | [C₃H₃]⁺ | A common small hydrocarbon fragment |
This experimental data strongly supports the identity of the compound. The fragment at m/z 152 is particularly diagnostic, representing the stable (4-nitrophenoxy)methyl cation.
Experimental Protocol for GC-MS Analysis
The high reactivity of acyl chlorides can pose a challenge for GC analysis, as they can react with active sites in the injector or on the column. [9]Derivatization is a common strategy to improve the stability and chromatographic behavior of such compounds. [5][10] Objective: To obtain a clean and reproducible mass spectrum of (4-nitrophenoxy)acetyl chloride.
Method 1: Direct Injection (for rapid screening)
Materials:
-
(4-Nitrophenoxy)acetyl chloride sample
-
Anhydrous solvent (e.g., dichloromethane, hexane)
-
GC-MS system with a low-polarity capillary column (e.g., HP-5ms)
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in an anhydrous solvent.
-
GC-MS Parameters:
-
Injector: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-300. [11]3. Analysis: Inject a small volume (e.g., 1 µL) of the sample and acquire the data.
-
Method 2: Derivatization with an Alcohol (for enhanced stability and confirmation)
Rationale: Converting the acyl chloride to a less reactive ester derivative can improve chromatographic performance and provide an additional point of confirmation.
Materials:
-
(4-Nitrophenoxy)acetyl chloride sample
-
Anhydrous alcohol (e.g., methanol or ethanol)
-
Anhydrous non-nucleophilic base (e.g., pyridine)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Reaction: In a dry vial, dissolve ~5 mg of the sample in 1 mL of anhydrous dichloromethane. Add a slight excess of the anhydrous alcohol followed by a catalytic amount of pyridine.
-
Reaction Time: Allow the reaction to proceed at room temperature for 15-30 minutes.
-
Analysis: Analyze the resulting solution directly by GC-MS using the parameters described in Method 1. The expected product will be the corresponding ester (e.g., methyl (4-nitrophenoxy)acetate), which will have a different retention time and a predictable mass spectrum.
Conclusion: An Integrated Approach for Confident Characterization
Both NMR and Mass Spectrometry are indispensable tools for the characterization of (4-nitrophenoxy)acetyl chloride and its derivatives.
-
NMR Spectroscopy provides an unparalleled level of detail regarding the molecular structure, confirming the connectivity of atoms and the substitution pattern of the aromatic ring. It is the definitive method for structural elucidation.
-
Mass Spectrometry offers rapid confirmation of the molecular weight and provides valuable structural information through fragmentation analysis. It is particularly useful for identifying the compound in complex mixtures and for confirming the outcome of derivatization reactions.
For researchers and drug development professionals, the judicious application of both techniques, guided by an understanding of the compound's reactivity, is the most robust strategy for ensuring the identity, purity, and stability of this critical synthetic intermediate. This integrated analytical approach underpins the scientific integrity of the synthetic process and contributes to the successful development of novel therapeutics.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 88380, (4-Nitrophenoxy)acetyl chloride. [Link]
-
Anklin, C. et al. (2015). How can we take the NMR of a moisture sensitive compound? ResearchGate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8513, Phenoxyacetic acid. [Link]
-
Valdez, C. A. et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Analytical and Bioanalytical Chemistry, 413(13), 3565-3575. [Link]
-
Valdez, C. A. et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS. PubMed. [Link]
-
OSTI.gov. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. [Link]
-
University College London. Chemical shifts. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Susanti, E. et al. (2023). Green Synthesis and Characterization of 4'-Hydroxy-4-Nitro Chalcone using Grinding Techniques. ResearchGate. [Link]
-
Journal of Chromatographic Science. (1970). Gas Chromatography of Acid Chlorides. [Link]
-
National Institutes of Health. Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. [Link]
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69703, Phenoxyacetyl chloride. [Link]
-
Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. (2022, December 29). YouTube. [Link]
-
University of Leicester. NMR Sample Preparation. [Link]
-
Kupiainen, N. et al. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 12(17), 2275-2284. [Link]
-
Chemistry LibreTexts. 4.7: NMR Spectroscopy. [Link]
-
Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]
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- 11. osti.gov [osti.gov]
A Senior Application Scientist's Guide to HPLC Method Validation: Derivatization with (4-Nitrophenoxy)acetyl Chloride
For researchers and drug development professionals, the accurate quantification of analytes that lack a native chromophore—such as aliphatic amines, amino acids, and phenols—presents a persistent analytical challenge. High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse of the modern laboratory, but its utility is limited when the target molecule doesn't absorb UV light. Pre-column derivatization is the definitive strategy to overcome this, chemically "tagging" the analyte with a chromophore to render it easily detectable.
This guide provides an in-depth technical exploration of developing and validating a robust HPLC method using (4-Nitrophenoxy)acetyl chloride as a pre-column derivatizing agent. We will move beyond a simple recitation of steps to explain the causality behind the experimental design, grounding our protocol in the principles of scientific integrity and the rigorous standards set by the International Council for Harmonisation (ICH).
The Chemistry of Derivatization: Why (4-Nitrophenoxy)acetyl Chloride?
(4-Nitrophenoxy)acetyl chloride is an acylating agent. Its utility stems from the highly reactive acetyl chloride group, which readily undergoes nucleophilic acyl substitution with primary and secondary amines, as well as phenolic hydroxyl groups. The core advantage of this reagent lies in the 4-nitrophenoxy moiety. This structure incorporates a powerful chromophore—the nitrophenyl group—which imparts strong UV absorbance to the resulting derivative, typically in the 270-280 nm range, where many common HPLC solvents are transparent.
The reaction proceeds under mild, slightly alkaline conditions, which deprotonate the amine or phenol, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of the acetyl chloride.
Caption: General reaction mechanism for derivatization.
This derivatization not only enables UV detection but also fundamentally alters the analyte's physicochemical properties. The resulting derivative is typically more hydrophobic, leading to better retention and separation on common reversed-phase columns like C18.
Experimental Protocol: From Sample to Signal
This section details a comprehensive, self-validating workflow. The logic is to ensure the derivatization reaction is complete and reproducible before the sample is ever introduced to the HPLC system.
Materials and Reagents
-
Analytes: Stock solutions of primary/secondary amines or phenols.
-
Derivatizing Reagent: 10 mg/mL (4-Nitrophenoxy)acetyl chloride in anhydrous acetonitrile. Prepare fresh daily.
-
Buffer: 100 mM Borate Buffer, pH 9.0.
-
Quenching Solution: 1 M Glycine solution.
-
HPLC Grade Solvents: Acetonitrile (ACN) and water.
-
Acidifier: Formic acid or phosphoric acid.
Step-by-Step Derivatization Procedure
-
Sample Preparation: Prepare analyte standards and unknown samples in a suitable solvent (e.g., acetonitrile or water). For solid samples, perform an appropriate extraction and reconstitute the residue.
-
Reaction Initiation: In a 1.5 mL autosampler vial, combine:
-
100 µL of the sample or standard solution.
-
200 µL of 100 mM Borate Buffer (pH 9.0).
-
-
Derivatization: Add 200 µL of the 10 mg/mL (4-Nitrophenoxy)acetyl chloride solution. Cap the vial immediately and vortex for 30 seconds.
-
Incubation: Place the vial in a heating block or water bath at 60°C for 30 minutes. This provides the activation energy to drive the reaction to completion.
-
Reaction Quenching: After incubation, cool the vial to room temperature. Add 100 µL of 1 M Glycine solution to react with and consume any excess derivatizing reagent, preventing it from interfering with the chromatogram. Vortex and let stand for 10 minutes.
-
Final Preparation: The sample is now ready for injection into the HPLC system.
Caption: The complete experimental workflow.
HPLC Operating Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 30% B to 80% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 274 nm.
-
Injection Volume: 10 µL.
A Guide to Method Validation per ICH Q2(R2)
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[1][2] The following validation parameters must be assessed.
Caption: The logical flow of HPLC method validation.
Specificity
-
Objective: To demonstrate that the analytical signal is unequivocally attributable to the target analyte, without interference from matrix components, impurities, or the derivatizing reagent itself.
-
Experimental Protocol:
-
Inject a blank matrix (placebo) that has undergone the full derivatization procedure.
-
Inject a solution of the derivatized analyte.
-
Inject the derivatized analyte spiked into the blank matrix.
-
-
Acceptance Criteria: The blank chromatogram should show no significant peaks at the retention time of the derivatized analyte. The peak for the analyte should be pure and its retention time consistent.
Linearity and Range
-
Objective: To establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Experimental Protocol: Prepare at least five standard solutions of the analyte at different concentrations (e.g., 50% to 150% of the expected sample concentration). Derivatize and inject each in triplicate.
-
Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.
| Parameter | Acceptance Criteria | Typical Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Range (µg/mL) | Defined by application | 1 - 50 µg/mL |
Accuracy
-
Objective: To determine the closeness of the measured value to the true value, assessed via recovery studies.
-
Experimental Protocol: Spike a blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level. Analyze the samples and calculate the percent recovery.[3]
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 99.5% | 0.8% |
| 100% | 100.3% | 0.6% |
| 120% | 101.1% | 0.7% |
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Experimental Protocol:
-
Repeatability (Intra-day): Analyze six replicate samples of the analyte at 100% concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or on different equipment.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
| Precision Type | Acceptance Criteria | Typical Result (%RSD) |
| Repeatability | ≤ 2.0% | 0.9% |
| Intermediate Precision | ≤ 2.0% | 1.3% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Experimental Protocol: These can be estimated from the standard deviation of the response (σ) and the slope (S) of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S). The LOQ should then be confirmed by analyzing samples at this concentration and ensuring they meet accuracy and precision criteria.
-
Acceptance Criteria: The LOQ must be sufficiently low to measure the analyte at the required specification level.
| Parameter | Typical Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.
-
Experimental Protocol: Introduce small changes to the method, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase pH or composition (± 2%)
-
-
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, resolution) should remain within acceptable limits, and the results should not be significantly impacted.
Comparative Analysis with Alternative Derivatizing Agents
While (4-Nitrophenoxy)acetyl chloride is highly effective, it is crucial to understand its performance relative to other common reagents. The choice of reagent is dictated by the analyte, the required sensitivity, and the available instrumentation.
| Reagent | Target Analytes | Detection | Derivative Stability | Key Advantages | Key Limitations |
| (4-Nitrophenoxy)acetyl chloride | Primary/Secondary Amines, Phenols | UV | Good | Strong chromophore, good reactivity, stable derivative. | Not fluorescent, can have reagent interference if not properly quenched. |
| Dansyl Chloride [4][5] | Primary/Secondary Amines, Phenols | FLD/UV | Good | Highly fluorescent derivatives, well-established reagent. | Slower reaction time, can react with other nucleophiles (non-specific).[4] |
| Benzoyl Chloride [4][6] | Primary/Secondary Amines | UV | Excellent | Forms very stable derivatives, simple reagent. | Weaker chromophore than nitrophenyl compounds, requiring higher concentrations. |
| o-Phthalaldehyde (OPA) [4][7] | Primary Amines (with a thiol) | FLD | Poor | Very fast reaction at room temp, highly fluorescent. | Derivatives are unstable, does not react with secondary amines.[4] |
| FMOC-Cl [8][9] | Primary/Secondary Amines | FLD/UV | Good | Highly fluorescent, commonly used for amino acids. | Excess reagent must be removed as it is also fluorescent. |
Conclusion
The use of (4-Nitrophenoxy)acetyl chloride for the pre-column derivatization of UV-transparent analytes provides a powerful and reliable analytical strategy. Its strong chromophore ensures high sensitivity, and the resulting amide or ester derivatives exhibit excellent stability and chromatographic behavior. By following a systematic method development process and adhering to the rigorous validation framework outlined by ICH guidelines, researchers can develop a fully validated HPLC method that is specific, accurate, precise, and robust. This ensures the generation of high-quality, defensible data essential for research, quality control, and regulatory submission in the pharmaceutical industry.
References
-
Zhang, T., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 145, 245-251. Available at: [Link]
-
Liew, S. T., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 22. Available at: [Link]
-
Stanimirova, I., et al. (2024). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 29(1), 123. Available at: [Link]
-
Toteva, L. K., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
SIELC Technologies. (2018). (4-Nitrophenoxy)acetyl chloride. Available at: [Link]
-
Gouseti, O., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(11), 2539. Available at: [Link]
-
Chan, C. C., et al. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Available at: [Link]
-
Kunitsa, A. (2018). Chromatographic determination of amines in food samples. University of Helsinki. Available at: [Link]
-
Sharma, A., et al. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry. Available at: [Link]
-
PubMed. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Available at: [Link]
-
ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis. Available at: [Link]
-
World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Available at: [Link]
-
SciSpace. (n.d.). A study on forced degradation and validation of stability indicating rp-hplc method for determination of benzalkonium chloride. Available at: [Link]
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A Senior Application Scientist's Guide to Acylating Agents: A Comparative Analysis of (4-Nitrophenoxy)acetyl chloride
In the landscape of organic synthesis, the choice of an acylating agent is a pivotal decision that dictates reaction efficiency, selectivity, and the ultimate success of a synthetic campaign. For researchers, scientists, and drug development professionals, moving beyond common reagents like acetyl chloride or acetic anhydride can unlock new efficiencies and synthetic pathways. This guide provides an in-depth comparison of (4-Nitrophenoxy)acetyl chloride against a spectrum of traditional and activated acylating agents, supported by mechanistic insights and actionable experimental data.
Understanding the Reagent: The Dual Personality of (4-Nitrophenoxy)acetyl chloride
(4-Nitrophenoxy)acetyl chloride, with the molecular formula C₈H₆ClNO₄, is a versatile bifunctional reagent.[1][2] Its reactivity stems from two key features:
-
The Acyl Chloride Moiety (-COCl): This is a highly reactive functional group, making the compound a potent acylating agent for a wide range of nucleophiles, including amines, alcohols, and thiols.[1] Like other acyl chlorides, it readily participates in nucleophilic acyl substitution.[1][3]
-
The (4-Nitrophenoxy) Group: The true value of this reagent lies in the nature of this substituent. The 4-nitrophenyl group is a powerful electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon. Furthermore, the resulting 4-nitrophenoxide is an excellent leaving group, stabilized by resonance.[4] This makes the (4-nitrophenoxy)acetyl moiety itself an "activated ester" precursor, valuable for subsequent transformations, particularly in peptide synthesis.[5][][7][8]
This dual nature allows for a two-stage reactivity profile: initial high-reactivity acylation driven by the acid chloride, followed by the potential for the installed group to act as an activated ester in a later step.
Core Reaction Mechanism
The acylation process follows a nucleophilic acyl substitution pathway. The nucleophile (e.g., the lone pair of an amine) attacks the highly electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the new acylated product.
Caption: General mechanism for nucleophilic acyl substitution.
Comparative Analysis with Alternative Acylating Agents
The selection of an acylating agent is a balance of reactivity, selectivity, safety, and cost. (4-Nitrophenoxy)acetyl chloride occupies a unique position in this landscape.
| Acylating Agent | General Structure | Relative Reactivity | Key Advantages | Key Disadvantages |
| (4-Nitrophenoxy)acetyl chloride | Ar-O-CH₂-COCl | Very High | Highly reactive acyl chloride functionality.[1] The resulting ester is "activated" for further reactions (e.g., peptide coupling).[5][8] | Higher cost than simple acyl chlorides. Sensitive to moisture.[1][9] |
| Simple Acyl Chlorides (e.g., Acetyl Chloride) | R-COCl | Very High | Low cost, high reactivity, readily available.[10] | Highly volatile, corrosive, and reacts violently with water.[10] Generates corrosive HCl byproduct.[10][11] |
| Acid Anhydrides (e.g., Acetic Anhydride) | (RCO)₂O | High | Less volatile and less reactive with water than acyl chlorides.[10] Cost-effective. | Less reactive than acyl chlorides.[12] Only one acyl group is transferred, leading to lower atom economy. |
| Active Esters (e.g., NHS, PFP esters) | R-CO-O-X | Moderate | Good for minimizing side reactions like racemization in peptide synthesis.[8] Stable and easy to handle.[5] | Slower reaction rates compared to acyl chlorides. Often requires a coupling agent (e.g., DCC, EDC) for in-situ formation.[13] |
| Carboxylic Acids + Coupling Agents | R-COOH | Variable | Wide variety of starting materials available. Tunable reactivity based on the coupling agent. | Requires stoichiometric amounts of coupling agents (e.g., carbodiimides), which can be expensive and generate difficult-to-remove byproducts (e.g., DCU). |
Why Choose (4-Nitrophenoxy)acetyl chloride?
A researcher would select this reagent under specific circumstances:
-
When High Reactivity is Essential: For acylating sterically hindered or poorly nucleophilic substrates where less reactive agents like anhydrides or active esters fail.[14]
-
For Two-Step Synthetic Strategies: When the goal is to first introduce the phenoxyacetyl moiety onto a molecule and then use that newly formed ester as an active ester for a subsequent coupling reaction, for example, in segment coupling for peptide synthesis.[7]
-
In Proteomics and Biochemistry: For modifying biological molecules like proteins, where the nitro group can be used for affinity purification or other detection methods.[1]
Experimental Protocols & Methodologies
Trustworthiness in synthesis comes from robust, repeatable protocols. Below are methodologies for the acylation of a primary amine using (4-Nitrophenoxy)acetyl chloride and a comparative protocol using a standard acyl chloride.
Protocol 1: Acylation of Benzylamine with (4-Nitrophenoxy)acetyl chloride
This protocol details the N-acylation of a primary amine, a common transformation. The causality behind the experimental choices is highlighted.
Objective: To synthesize N-benzyl-2-(4-nitrophenoxy)acetamide.
Materials:
-
Benzylamine
-
(4-Nitrophenoxy)acetyl chloride[2]
-
Pyridine (or Triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for chromatography
Workflow Diagram:
Caption: Standard experimental workflow for an acylation reaction.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Causality: Anhydrous conditions are critical because (4-Nitrophenoxy)acetyl chloride readily hydrolyzes in the presence of water.[1] Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[15]
-
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Causality: Acylation with acyl chlorides is highly exothermic. Cooling helps to control the reaction rate, preventing potential side reactions and degradation of the starting materials.
-
-
Reagent Addition: Dissolve (4-Nitrophenoxy)acetyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes.
-
Causality: Dropwise addition ensures the reaction temperature remains low and prevents a rapid, uncontrolled exotherm. A slight excess of the acylating agent ensures full consumption of the limiting amine.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Causality: TLC is a crucial self-validating step. It provides direct visual confirmation that the starting material has been consumed and converted to a new, typically less polar, product.
-
-
Aqueous Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine.
-
Causality: Each wash step is designed to remove specific impurities. The acid wash removes the basic pyridine, the base wash removes unreacted acylating agent (as the carboxylate) and other acidic impurities, and the brine wash helps to break up emulsions and begin the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel to yield the pure N-benzyl-2-(4-nitrophenoxy)acetamide.
Conclusion and Future Outlook
(4-Nitrophenoxy)acetyl chloride is more than just a highly reactive acylating agent; it is a strategic tool for complex synthetic challenges. Its primary advantage lies in its dual-use potential: serving as a potent agent for initial acylation while simultaneously installing a functionality that is pre-activated for subsequent coupling reactions. While simpler reagents like acetyl chloride and acetic anhydride are suitable for routine acetylations, (4-Nitrophenoxy)acetyl chloride offers a sophisticated alternative for multi-step syntheses, particularly in the fields of peptide chemistry and bioconjugation. As synthetic targets become more complex, the rational selection of such advanced reagents will continue to be a cornerstone of efficient and innovative chemical research.
References
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- Acyl
- Acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. (2021, April 20). YouTube.
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- Active ester. Grokipedia.
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A Senior Application Scientist's Guide to HPLC Derivatization of Amines: A Performance-Based Comparison
For researchers, scientists, and professionals in drug development, the accurate and sensitive quantification of amines by High-Performance Liquid Chromatography (HPLC) is a frequent analytical challenge. Due to their often-low UV absorbance and high polarity, direct analysis of amines can be problematic. Pre- or post-column derivatization is a powerful strategy to overcome these limitations by introducing a chromophoric or fluorophoric tag, thereby enhancing detectability and improving chromatographic retention. This guide provides an in-depth, performance-based comparison of the most commonly used HPLC derivatization reagents for amines, grounded in experimental data and practical insights to aid in method development and reagent selection.
The Rationale for Derivatization in Amine Analysis
The primary motivation for derivatizing amines in HPLC is to append a molecule that imparts favorable analytical characteristics. This chemical modification addresses several key challenges:
-
Enhanced Detection: Many biologically significant amines lack a native chromophore or fluorophore, making them invisible to standard UV-Vis or fluorescence detectors. Derivatization introduces a light-absorbing or emitting moiety, dramatically increasing sensitivity.
-
Improved Chromatographic Behavior: Amines, particularly small, polar ones, exhibit poor retention on reversed-phase columns. The addition of a larger, more hydrophobic derivatizing agent increases their retention and improves peak shape.
-
Increased Selectivity: Derivatization can be selective for certain types of amines (e.g., primary vs. secondary), which can help to reduce matrix interference and improve the overall selectivity of the analytical method.
The choice between pre-column and post-column derivatization is a critical first step in method design.
Pre-column derivatization involves reacting the amines with the reagent before injection onto the HPLC column. This approach is generally favored for its versatility and potential for higher sensitivity, as excess reagent can be removed prior to analysis. However, it requires a stable derivative that does not degrade during the chromatographic run.
Post-column derivatization involves reacting the amines with the reagent after they have been separated on the column but before they reach the detector. This method is advantageous when the derivatives are unstable or when the derivatization reaction is slow. It is often considered more robust and less susceptible to matrix effects, though it requires a more complex HPLC setup with an additional pump and reaction coil.[1]
This guide will focus on a comparative analysis of four widely used derivatization reagents:
-
Dansyl Chloride (DNS-Cl)
-
o-Phthalaldehyde (OPA)
-
9-Fluorenylmethyl Chloroformate (Fmoc-Cl)
-
Ninhydrin
Performance Comparison of Key Derivatization Reagents
The selection of an appropriate derivatization reagent is a multifactorial decision that depends on the specific analytical requirements, including the nature of the amine, the desired sensitivity, and the available instrumentation. The following sections provide a detailed comparison of the performance characteristics of the leading reagents.
| Reagent | Amine Reactivity | Detection Mode | Derivative Stability | Key Advantages | Key Disadvantages |
| Dansyl Chloride (DNS-Cl) | Primary & Secondary | Fluorescence, UV, MS | Very High | Versatile, stable derivatives, good for MS | Slower reaction time, potential for side reactions |
| o-Phthalaldehyde (OPA) | Primary only (with thiol) | Fluorescence, UV | Low to Moderate | Fast reaction, high sensitivity, good for automation | Unstable derivatives, does not react with secondary amines |
| 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) | Primary & Secondary | Fluorescence, UV | High | Stable derivatives, high sensitivity | Reagent can interfere with chromatography |
| Ninhydrin | Primary & Secondary | UV-Vis (Colorimetric) | High | Robust, well-established for amino acids | Lower sensitivity, requires heating, post-column setup |
Dansyl Chloride (DNS-Cl): The Versatile Workhorse
Dansyl chloride is a highly versatile reagent that reacts with both primary and secondary amines to form intensely fluorescent and UV-active derivatives.[2] The dansyl group significantly increases the hydrophobicity of the analyte, leading to excellent retention on reversed-phase columns.
Mechanism of Action: The reaction proceeds via a nucleophilic attack of the amine on the sulfonyl chloride group of dansyl chloride, resulting in the formation of a stable sulfonamide bond. This reaction is typically carried out under alkaline conditions (pH 9-10).
Caption: Dansyl chloride reacts with a primary amine to form a stable sulfonamide derivative.
Performance Characteristics:
-
Sensitivity: Dansyl chloride offers excellent sensitivity, with limits of detection (LOD) often in the low nanomolar to picomolar range. For biogenic amines, LODs have been reported to be in the range of 0.015–0.075 µg/mL.[3]
-
Derivative Stability: The resulting dansyl-amine derivatives are highly stable, making this reagent suitable for automated analysis where samples may sit in the autosampler for extended periods.[4]
-
Versatility: Its ability to react with both primary and secondary amines makes it a broadly applicable reagent. Furthermore, the dansylated products are amenable to mass spectrometry (MS) detection, which can provide additional structural information.[2][5]
-
Reaction Conditions: The derivatization reaction is typically performed at elevated temperatures (e.g., 60°C) for 30-60 minutes.[6] While effective, this is a longer reaction time compared to some other reagents.
-
Potential Issues: Dansyl chloride can also react with other nucleophiles, such as phenols and water, which can lead to the formation of interfering byproducts.[4]
o-Phthalaldehyde (OPA): The High-Speed, High-Sensitivity Option
OPA is a popular reagent for the derivatization of primary amines, offering rapid reaction times and high fluorescence sensitivity. It is particularly well-suited for automated pre-column derivatization.
Mechanism of Action: OPA reacts with primary amines in the presence of a thiol co-reagent (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative.[7] This reaction is very fast, often completing in under a minute at room temperature.[8]
Caption: OPA reacts with a primary amine and a thiol to form a fluorescent isoindole derivative.
Performance Characteristics:
-
Sensitivity: OPA derivatization provides excellent sensitivity, with detection limits typically in the low nanomolar to femtomolar range.
-
Speed: The reaction is extremely fast, making it ideal for high-throughput applications and automated systems.
-
Selectivity: OPA is highly selective for primary amines, which can be an advantage in complex matrices where the analysis of only primary amines is desired.
-
Derivative Stability: The major drawback of OPA is the instability of the resulting isoindole derivatives.[8] This can be a significant issue for methods that require long run times or for batch analyses where samples may degrade in the autosampler. The stability can be influenced by the choice of thiol co-reagent.
-
Limitations: OPA does not react with secondary amines, such as proline, which is a significant limitation for amino acid analysis.[8]
9-Fluorenylmethyl Chloroformate (Fmoc-Cl): The Stable and Sensitive Choice
Fmoc-Cl is another widely used reagent that reacts with both primary and secondary amines to produce highly fluorescent and stable derivatives.[9]
Mechanism of Action: Fmoc-Cl reacts with the amine group to form a stable urethane linkage. The reaction is typically carried out in a borate buffer at a slightly alkaline pH.
Caption: Fmoc-Cl reacts with a primary amine to form a stable urethane derivative.
Performance Characteristics:
-
Sensitivity: Fmoc-Cl provides high sensitivity, with LODs often in the low nanomolar to picomolar range. One study found that Fmoc-Cl offered better sensitivity and repeatability than dansyl chloride for the analysis of N-nitrosamines.[9]
-
Derivative Stability: The Fmoc derivatives are very stable, which is a significant advantage for automated analysis.[3]
-
Reactivity: Like dansyl chloride, Fmoc-Cl reacts with both primary and secondary amines, making it a versatile reagent.
-
Potential Issues: The main disadvantage of Fmoc-Cl is the potential for interference from the reagent itself and its hydrolysis product, FMOC-OH.[9] Careful optimization of the chromatographic conditions is often necessary to separate these interfering peaks from the analytes of interest.
Ninhydrin: The Classic for Post-Column Derivatization
Ninhydrin is a classic reagent for the colorimetric detection of amino acids and other primary and secondary amines. It is almost exclusively used in post-column derivatization setups.
Mechanism of Action: Ninhydrin reacts with primary amines in a two-step process at elevated temperatures to form a deep purple product known as Ruhemann's purple, which absorbs strongly at 570 nm.[1][10] Secondary amines react to form a yellow product that is detected at 440 nm.[1]
Caption: Ninhydrin reacts with an amino acid to form the colored product, Ruhemann's Purple.
Performance Characteristics:
-
Robustness: The ninhydrin reaction is well-established and highly reproducible, making it a very robust method for routine analysis.[1]
-
Broad Applicability: It reacts with both primary and secondary amines, allowing for the comprehensive analysis of all amino acids in a single run.
-
Post-Column Compatibility: Its primary use is in post-column derivatization, which minimizes matrix effects and simplifies sample preparation.
-
Sensitivity: The main limitation of the ninhydrin method is its relatively lower sensitivity compared to fluorescence-based methods.
-
Reaction Conditions: The reaction requires heating, which adds to the complexity of the HPLC system.
Experimental Protocols
The following are representative, step-by-step protocols for the derivatization of amines using the discussed reagents. It is important to note that these are general procedures, and optimization for specific applications is highly recommended.
Dansyl Chloride Pre-Column Derivatization Protocol
-
Sample Preparation: Prepare the amine-containing sample in a suitable solvent. For biological samples, a protein precipitation step followed by centrifugation is typically required.
-
Buffering: To 100 µL of the sample, add 100 µL of 100 mM sodium carbonate buffer (pH 9.5).
-
Reagent Addition: Add 200 µL of dansyl chloride solution (e.g., 1.5 mg/mL in acetonitrile).
-
Reaction: Vortex the mixture and incubate at 60°C for 45 minutes in the dark.
-
Quenching: Add 50 µL of a quenching reagent (e.g., 10% formic acid or a primary amine solution like glycine) to react with the excess dansyl chloride.
-
Analysis: Inject an appropriate volume of the final solution into the HPLC system.
OPA Pre-Column Derivatization Protocol
-
Reagent Preparation: Prepare the OPA reagent by dissolving OPA in a borate buffer (pH 9.5-10.5) and adding a thiol co-reagent (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid). This reagent has limited stability and should be prepared fresh daily.
-
Derivatization: In an autosampler vial, mix the sample with the OPA reagent. The reaction is typically very fast and can be performed at room temperature for 1-2 minutes. Automated injectors can be programmed to perform this step immediately before injection.
-
Analysis: Inject the derivatized sample into the HPLC system without delay due to the instability of the derivatives.
Fmoc-Cl Pre-Column Derivatization Protocol
-
Buffering: To the amine sample, add a borate buffer (pH ~8-9).
-
Reagent Addition: Add an excess of Fmoc-Cl solution in a water-miscible organic solvent like acetonitrile.
-
Reaction: The reaction proceeds at room temperature and is typically complete within a few minutes.
-
Quenching: The excess Fmoc-Cl can be quenched by adding a primary amine, such as glycine or amantadine.
-
Extraction (Optional): A liquid-liquid extraction step may be necessary to remove the excess reagent and its hydrolysis products.
-
Analysis: Inject the final solution into the HPLC system.
Ninhydrin Post-Column Derivatization Protocol
-
HPLC System Setup: The HPLC system must be equipped with a post-column derivatization module, which includes a reagent pump, a mixing tee, and a reaction coil maintained at an elevated temperature (e.g., 100-130°C).
-
Chromatographic Separation: The underivatized amines are separated on the HPLC column, typically an ion-exchange column.
-
Derivatization: After elution from the column, the analyte stream is mixed with the ninhydrin reagent pumped by the post-column pump.
-
Reaction: The mixture passes through the heated reaction coil, where the derivatization reaction takes place.
-
Detection: The colored derivatives are then detected by a UV-Vis detector at 570 nm (for primary amines) and 440 nm (for secondary amines).
Choosing the Right Reagent: A Decision Framework
The selection of the optimal derivatization reagent is a critical step in developing a robust and reliable HPLC method for amine analysis. The following decision framework can guide this process:
Caption: A decision-making workflow for selecting an appropriate amine derivatization reagent.
Conclusion
The derivatization of amines is an indispensable tool for their successful analysis by HPLC. Each of the commonly used reagents—Dansyl chloride, OPA, Fmoc-Cl, and Ninhydrin—offers a unique set of advantages and disadvantages. A thorough understanding of their respective performance characteristics, as outlined in this guide, is essential for making an informed decision. For versatility and derivative stability, Dansyl chloride and Fmoc-Cl are excellent choices. For high-speed, sensitive analysis of primary amines, OPA is often the reagent of choice, particularly in automated systems. For robust, routine analysis of a broad range of amino acids with a focus on reproducibility over absolute sensitivity, the classic post-column ninhydrin method remains a reliable option. By carefully considering the specific requirements of the analysis and the properties of the analytes and matrix, researchers can select the most appropriate derivatization strategy to achieve accurate, sensitive, and reliable quantification of amines.
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Chen, Y. H., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. [Link]
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Alvarez-Coque, M. C. G., et al. (2016). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-Portal.org. [Link]
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A general mechanism of ninhydrin derivatization using primary and secondary amines. ResearchGate. [Link]
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Ninhydrin. Wikipedia. [Link]
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An, Y., et al. (2021). Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation. Molecules, 26(4), 1056. [Link]
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Derivatization reaction of chiral amines with OPA/chiral thiol. ResearchGate. [Link]
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Mechanism of reaction of dansyl chloride with carboxylic acid functional group. ResearchGate. [Link]
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ARBRO Does Amino Acid Analysis by Post-column Derivatization. Auriga Research. [Link]
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The derivatization scheme of alkyl amines with FMOC-Cl. ResearchGate. [Link]
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OPA, amine detection reagent. Interchim. [Link]
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Liu, Y., et al. (2017). Simultaneous detection of fifteen biogenic amines in animal derived products by HPLC-FLD with solid-phase extraction after derivatization with dansyl chloride. Analytical Methods, 9(1), 114-122. [Link]
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Liu, Y., et al. (2018). A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. Food Chemistry, 266, 461-468. [Link]
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Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of biogenic amines in fish samples. Global NEST Journal. [Link]
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9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. ResearchGate. [Link]
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Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. ResearchGate. [Link]
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Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. [Link]
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Rovelli, G., & Wilson, K. R. (2020). Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols. eScholarship.org. [Link]
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Amino acid quantification in the presence of sugars using HPLC and pre-column derivatization with 3-MPA/OPA and FMOC-Cl. ResearchGate. [Link]
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Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent. ResearchGate. [Link]
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Determination of dansylated amino acids and biogenic amines by HPLC-FLD in Cannonau and Vermentino wines. UniCA IRIS. [Link]
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Reaction pathway of OPA with a primary amine in the absence of thiol... ResearchGate. [Link]
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Quantitation by HPLC of amines as dansyl derivatives. ResearchGate. [Link]
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Determination of Atmospheric Amines by On-Fiber Derivatization Solid-Phase Microextraction With 2,3,4,5,6-pentafluorobenzyl Chloroformate and 9-fluorenylmethoxycarbonyl Chloride. PubMed. [Link]
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-
Ninhydrin test. BYJU'S. [Link]
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Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the O-Phthaldialdehyde/3-mercaptopropionic acid and O-Phthaldialdehyde/N-Acetyl-L-Cysteine reagents. High-performance liquid chromatography-mass spectrometry study. ResearchGate. [Link]
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Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. [Link]
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A Technical Guide to the Reaction Kinetics of (4-Nitrophenoxy)acetyl Chloride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and synthetic organic chemistry, the choice of an acylating agent is pivotal to the success of a reaction. (4-Nitrophenoxy)acetyl chloride has emerged as a valuable reagent, particularly in the modification of proteins and the synthesis of complex organic molecules. Its reactivity, governed by the interplay of its structural components, presents a fascinating case study in chemical kinetics. This guide provides an in-depth analysis of the reaction kinetics of (4-Nitrophenoxy)acetyl chloride, offering a comparative perspective against other common acylating agents and furnishing the experimental groundwork for its effective application.
Understanding the Reactivity of (4-Nitrophenoxy)acetyl Chloride: A Structural Perspective
(4-Nitrophenoxy)acetyl chloride, with the molecular formula C₈H₆ClNO₄, is a yellow crystalline solid soluble in common organic solvents.[1] Its chemical behavior is dictated by the synergy of three key functional groups: the highly reactive acyl chloride, the phenoxy linker, and the electron-withdrawing nitro group at the para position of the phenyl ring.
The acyl chloride group is inherently reactive due to the presence of two electronegative atoms (oxygen and chlorine) bonded to the carbonyl carbon. This creates a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[2] The general mechanism for reactions of acyl chlorides with nucleophiles (such as water, alcohols, and amines) is a nucleophilic addition-elimination reaction .[2][3][4][5]
The 4-nitrophenoxy group plays a crucial role in modulating this reactivity. The nitro group is a strong electron-withdrawing group, both through inductive and resonance effects. This electronic pull further increases the electrophilicity of the carbonyl carbon, making (4-Nitrophenoxy)acetyl chloride a more potent acylating agent than unsubstituted phenoxyacetyl chloride or even simple alkyl acetyl chlorides.
Reaction Kinetics: A Comparative Overview
A close analog for which kinetic data is available is 4-nitrophenyl chloroformate . A study on its pH-independent hydrolysis in aqueous organic solvents provides valuable insights.[2] The release of the 4-nitrophenolate anion, which has a distinct yellow color, allows for convenient spectrophotometric monitoring of the reaction rate.
Comparison with Common Acylating Agents:
| Acylating Agent | Structure | Key Features Affecting Reactivity | Expected Relative Rate of Nucleophilic Attack |
| (4-Nitrophenoxy)acetyl chloride | O₂N-C₆H₄-O-CH₂-COCl | Strong electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon. | Very High |
| Acetyl Chloride | CH₃-COCl | The methyl group is weakly electron-donating, making the carbonyl carbon less electrophilic than in the case of (4-Nitrophenoxy)acetyl chloride. | High |
| Benzoyl Chloride | C₆H₅-COCl | The phenyl group can donate electron density through resonance, slightly deactivating the carbonyl group compared to acetyl chloride. | Moderate |
| Chloroacetyl Chloride | Cl-CH₂-COCl | The electron-withdrawing chlorine atom on the alpha-carbon increases the electrophilicity of the carbonyl carbon. | High |
Studies on the methanolysis of acetyl and chloroacetyl chlorides have shown that the reactivity order is CH₃COCl < CH₂ClCOCl, which aligns with the expected electronic effects.[6] It is reasonable to extrapolate that (4-Nitrophenoxy)acetyl chloride, with its potent electron-withdrawing substituent, would exhibit a significantly higher reaction rate compared to both acetyl chloride and benzoyl chloride. In a comparative study of alcoholysis rates, acetyl chloride was found to have a much higher rate than p-nitrobenzoyl chloride, highlighting the nuanced interplay of electronic and steric effects.[7]
Experimental Protocols for Kinetic Analysis
To empirically determine the reaction kinetics of (4-Nitrophenoxy)acetyl chloride, a systematic experimental approach is required. The following protocols outline the methodologies for studying its reactions with common nucleophiles.
Spectrophotometric Monitoring of Hydrolysis and Alcoholysis
The hydrolysis or alcoholysis of (4-Nitrophenoxy)acetyl chloride results in the formation of (4-nitrophenoxy)acetic acid or its corresponding ester, and hydrochloric acid.[1] The progress of these reactions can be monitored by observing the disappearance of the acyl chloride or the appearance of the product. Due to the presence of the nitro-aromatic chromophore, UV-Vis spectrophotometry is a suitable technique.
Experimental Workflow:
Stopped-Flow Technique for Fast Reactions
The reactions of (4-Nitrophenoxy)acetyl chloride with strong nucleophiles, such as amines, are often too fast to be monitored by conventional spectrophotometry.[8][9] In such cases, the stopped-flow technique is the method of choice.[9][10][11][12][13][14] This technique allows for the rapid mixing of reactants and the observation of the reaction on a millisecond timescale.[8][9]
Experimental Setup and Principle:
The data analysis for stopped-flow experiments follows the same principles as conventional spectrophotometry, allowing for the determination of rate constants for very fast reactions.
Theoretical Framework for Kinetic Analysis: The Hammett Equation
To quantitatively understand the effect of the 4-nitrophenoxy group on the reaction kinetics, the Hammett equation can be employed.[1][15][16][17] This linear free-energy relationship correlates the reaction rates and equilibrium constants of substituted aromatic compounds.
The Hammett equation is expressed as:
log(k/k₀) = ρσ
where:
-
k is the rate constant for the reaction of the substituted compound.
-
k₀ is the rate constant for the reaction of the unsubstituted compound.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. For a para-nitro group, σ is positive, indicating its electron-withdrawing nature.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
For the nucleophilic attack on the carbonyl carbon of (4-Nitrophenoxy)acetyl chloride, a positive ρ value is expected. This is because the reaction is facilitated by electron-withdrawing groups that stabilize the developing negative charge in the transition state of the addition step. A Hammett plot for the solvolysis of a series of substituted phenoxyacetyl chlorides would be a powerful tool to quantify this electronic effect.[18]
Alternative Acylating Agents: A Performance Comparison
While (4-Nitrophenoxy)acetyl chloride is a highly effective acylating agent, several alternatives are available, each with its own advantages and disadvantages.
| Acylating Agent | Advantages | Disadvantages |
| Acetic Anhydride | Less hazardous than acetyl chloride; byproduct (acetic acid) is less corrosive than HCl. | Generally less reactive than acyl chlorides. |
| N-Hydroxysuccinimide (NHS) Esters | More stable than acyl chlorides; widely used in bioconjugation. | Often require a coupling agent for their synthesis; may be less reactive than acyl chlorides. |
| Chloroformates | Highly reactive; used for the introduction of protecting groups. | Can be highly toxic and corrosive. |
The choice of acylating agent will depend on the specific requirements of the reaction, including the nature of the nucleophile, the desired reaction rate, and the tolerance of the substrate to different reaction conditions and byproducts.
Conclusion and Future Directions
(4-Nitrophenoxy)acetyl chloride stands out as a highly reactive and versatile acylating agent. Its enhanced reactivity, driven by the electron-withdrawing 4-nitrophenoxy group, makes it particularly suitable for reactions with a wide range of nucleophiles, including those that are less reactive. While specific kinetic data for this compound is not extensively documented, this guide provides a robust framework for its kinetic analysis based on established principles and comparative data from analogous compounds.
Future research should focus on the systematic determination of the rate constants for the hydrolysis, alcoholysis, and aminolysis of (4-Nitrophenoxy)acetyl chloride under various conditions. Such studies would not only provide valuable data for synthetic chemists but also contribute to a deeper understanding of the structure-reactivity relationships in this important class of reagents. The application of techniques like stopped-flow kinetics will be instrumental in elucidating the mechanisms of its rapid reactions.
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Pendidikan Kimia. Learning Chemistry from Good and (Why Not?) Problematic Results: Kinetics of the pH-Independent Hydrolysis of 4‑Nitrophenyl Chloroformate. [Link]
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Chemistry LibreTexts. Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. [Link]
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A Researcher's Guide to Quantifying (4-Nitrophenoxy)acetyl Chloride Modified Proteins: A Comparative Analysis of UV-Vis Spectroscopy and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the realm of protein chemistry and drug development, the precise quantification of protein modifications is paramount. The covalent attachment of molecules, such as (4-Nitrophenoxy)acetyl chloride, to proteins can dramatically alter their function, stability, and therapeutic potential. Consequently, the ability to accurately measure the extent of this modification is crucial for research, quality control, and the development of novel protein-based therapeutics.
This guide provides an in-depth comparison of UV-Vis spectroscopy for the quantification of (4-Nitrophenoxy)acetyl chloride modified proteins against other widely used analytical techniques. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind the methodologies, enabling you to make informed decisions for your specific research needs.
The Principle of UV-Vis Quantification: Harnessing a Chromogenic Leaving Group
(4-Nitrophenoxy)acetyl chloride is an acylating agent that reacts primarily with the ε-amino group of lysine residues and the N-terminal α-amino group of a protein. The core principle behind its quantification via UV-Vis spectroscopy lies in the properties of the 4-nitrophenoxy group. This moiety is an excellent leaving group during the acylation reaction and, more importantly for quantification, it is chromogenic.
Upon hydrolysis of the ester bond linking the 4-nitrophenoxy group to the acetyl moiety, 4-nitrophenol (PNP) is released. In an alkaline solution (typically pH > 7.5), 4-nitrophenol is deprotonated to form the 4-nitrophenolate anion, which exhibits a strong absorbance maximum around 400-405 nm, appearing as a distinct yellow color[1][2][3]. The intensity of this color is directly proportional to the concentration of the released 4-nitrophenolate, which in turn corresponds to the number of modification sites on the protein. This relationship is governed by the Beer-Lambert law.
Caption: Workflow for UV-Vis quantification of (4-Nitrophenoxy)acetyl modified proteins.
Experimental Protocol: UV-Vis Spectrophotometric Quantification
This protocol outlines the general steps for quantifying the degree of protein modification using the release of 4-nitrophenol.
Materials:
-
(4-Nitrophenoxy)acetyl chloride modified protein sample
-
Unmodified protein (for baseline correction)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
UV-Vis spectrophotometer and cuvettes
-
4-Nitrophenol standard solution of known concentration
Procedure:
-
Sample Preparation:
-
Prepare a solution of the modified protein in a suitable buffer (e.g., PBS) at a known total protein concentration. The total protein concentration can be determined by a standard protein assay like the Bradford or BCA assay prior to modification.
-
Prepare a blank sample containing the same concentration of unmodified protein in the same buffer.
-
-
Hydrolysis:
-
To a defined volume of the modified protein solution, add an equal volume of NaOH solution (e.g., 0.1 M) to induce alkaline hydrolysis of the 4-nitrophenoxy ester.
-
Incubate the mixture at room temperature for a sufficient time to ensure complete hydrolysis. This time should be optimized for the specific protein and can range from 30 minutes to a few hours.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to read absorbance at the λmax of the 4-nitrophenolate anion (typically around 405 nm).
-
Use the hydrolyzed unmodified protein sample to zero the spectrophotometer (blank).
-
Measure the absorbance of the hydrolyzed modified protein sample.
-
-
Quantification:
-
The concentration of released 4-nitrophenol can be calculated using the Beer-Lambert law (A = εbc), where:
-
A is the measured absorbance.
-
ε is the molar extinction coefficient of 4-nitrophenol under the specific pH and buffer conditions (a commonly cited value is around 18,000 M⁻¹cm⁻¹ at 405 nm in strong alkali)[2]. It is highly recommended to determine this value empirically by creating a standard curve with known concentrations of 4-nitrophenol under identical conditions.
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration of 4-nitrophenol in moles per liter.
-
-
The degree of modification (moles of modifier per mole of protein) can then be calculated by dividing the molar concentration of 4-nitrophenol by the molar concentration of the protein in the reaction.
-
Comparative Analysis: Alternative Quantification Methods
While UV-Vis spectroscopy offers a straightforward approach, other methods provide alternative or complementary information. The choice of method depends on factors such as the required sensitivity, specificity, and available instrumentation.
Caption: Decision tree for selecting a protein modification quantification method.
Trinitrobenzene Sulfonic Acid (TNBSA) Assay
The TNBSA assay is a colorimetric method that quantifies the number of free primary amino groups in a protein sample.[4][5]
-
Principle: TNBSA reacts with primary amines (lysine side chains and N-terminus) under alkaline conditions to produce a colored derivative with an absorbance maximum at 335 nm. By comparing the number of free amines in the modified protein to that of the unmodified protein, the degree of modification can be indirectly determined.
-
Advantages:
-
High sensitivity.
-
The reaction is relatively specific to primary amines.
-
-
Disadvantages:
-
It is an indirect measurement; it quantifies the remaining unreacted sites, not the modified ones directly.
-
The reaction can be influenced by the local environment of the amino group within the protein's three-dimensional structure.[1]
-
The reagent itself can undergo hydrolysis, which may interfere with the measurement.[1]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that can be used to analyze modified proteins.
-
Principle: The modified protein is separated from the unmodified protein based on differences in their physicochemical properties, such as hydrophobicity (in reversed-phase HPLC). The extent of modification can alter the protein's retention time on the column. By integrating the peak areas of the modified and unmodified protein species, the relative abundance of each can be determined.
-
Advantages:
-
High resolution and sensitivity.
-
Can separate and quantify different modified forms of the protein (e.g., mono-, di-, tri-acylated).
-
Can be coupled with a mass spectrometer for definitive identification.
-
-
Disadvantages:
-
Requires more specialized and expensive equipment.
-
Method development can be time-consuming.
-
May require denaturation of the protein, which may not be desirable in all applications.
-
Mass Spectrometry (MS)
Mass spectrometry is the gold standard for characterizing protein modifications.
-
Principle: MS measures the mass-to-charge ratio of ions. By comparing the mass of the modified protein or its digested peptides to the theoretical mass of the unmodified counterparts, the presence and extent of modification can be determined with high accuracy. Tandem mass spectrometry (MS/MS) can even pinpoint the exact location of the modification on the protein sequence.[6]
-
Advantages:
-
Provides definitive identification of the modification and its location.
-
Extremely high sensitivity and specificity.
-
Can be used for quantitative proteomics to compare modification levels across different samples.[7]
-
-
Disadvantages:
-
Requires highly specialized and expensive instrumentation and expertise.
-
Data analysis can be complex.
-
Sample preparation can be extensive.
-
Performance Comparison
| Feature | UV-Vis Spectroscopy (4-Nitrophenol Release) | TNBSA Assay | HPLC | Mass Spectrometry |
| Principle | Direct, colorimetric | Indirect, colorimetric | Separation-based | Mass-based |
| Specificity | Specific to the 4-nitrophenoxy moiety | Specific to primary amines | High | Very High |
| Sensitivity | Moderate | High | High | Very High |
| Ease of Use | Simple | Simple | Moderate to Complex | Complex |
| Cost | Low | Low | Moderate to High | High |
| Information Provided | Average degree of modification | Average number of unmodified amines | Relative abundance of modified forms | Definitive identification, location, and quantification |
| Key Limitation | Assumes complete hydrolysis; potential interference from other absorbing species. | Indirect measurement; accessibility of amines can affect results. | Requires good separation between modified and unmodified forms. | Complex data analysis; requires specialized expertise. |
Conclusion and Recommendations
The choice of method for quantifying (4-Nitrophenoxy)acetyl chloride modified proteins depends on the specific requirements of the study.
-
For rapid and routine quantification of the average degree of modification , UV-Vis spectroscopy based on the release of 4-nitrophenol is a highly attractive method due to its simplicity, low cost, and direct nature. It is an excellent choice for process monitoring and initial characterization. However, careful validation, including the determination of the molar extinction coefficient under the specific assay conditions, is crucial for accuracy.
-
The TNBSA assay serves as a useful and sensitive indirect method for assessing the extent of modification by quantifying the loss of primary amines. It is particularly valuable when a direct measurement of the modifying group is not feasible.
-
When a more detailed understanding of the modification is required, such as the separation and quantification of different acylated species, HPLC is the method of choice. Its high resolving power provides a more granular view of the modification landscape.
-
For definitive characterization, including the precise location of the modification and for studies requiring the highest level of sensitivity and specificity, mass spectrometry is unparalleled.
In a comprehensive research and development setting, a multi-tiered approach is often the most effective. UV-Vis spectroscopy can be employed for high-throughput screening and routine checks, while HPLC and mass spectrometry are reserved for in-depth characterization and validation of lead candidates. This strategic application of different analytical techniques ensures both efficiency and scientific rigor in the study of modified proteins.
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A, M., Chen, Y., & Garcia, B. A. (2012). Mass spectrometry-based detection of protein acetylation. Methods in molecular biology (Clifton, N.J.), 833, 13–24. [Link]
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Bubnis, W. A., & Ofner, C. M., 3rd (1992). The determination of epsilon-amino groups in soluble and poorly soluble proteinaceous materials by a spectrophotometric method using trinitrobenzenesulfonic acid. Analytical biochemistry, 207(1), 129–133. [Link]
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Cayot, P., & Tainturier, G. (1997). The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination. Analytical biochemistry, 249(2), 184–200. [Link]
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Gillet, L. C., Navarro, P., Tate, S., Röst, H., Selevsek, N., Rosenberger, G., Liu, Y., Soste, M., Schubert, O. T., & Aebersold, R. (2012). Targeted data extraction of the MS/MS spectra generated by data-independent acquisition: a new concept for consistent and accurate proteome analysis. Molecular & cellular proteomics : MCP, 11(6), O111.016717. [Link]
-
Habeeb, A. F. (1966). Determination of free amino groups in proteins by trinitrobenzenesulfonic acid. Analytical biochemistry, 14(3), 328–336. [Link]
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Mastihuba, V., Kremnický, L., Mastihubová, M., Willett, J. L., & Côté, G. L. (2002). A spectrophotometric assay for feruloyl esterases. Analytical biochemistry, 309(1), 96–101. [Link]
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Satake, K., Okuyama, T., Ohashi, M., & Shinoda, T. (1960). The spectrophotometric determination of amine, amino acid and peptide with 2,4,6-trinitrobenzene 1-sulfonic acid. Journal of Biochemistry, 47(5), 654-660. [Link]
-
Wikipedia. (2023, December 19). 4-Nitrophenol. [Link]
-
Zhang, W., & Wang, P. G. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Analytical Methods, 8(41), 7486-7490. [Link]
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A Comparative Guide to (4-Nitrophenoxy)acetyl Chloride in Proteomic Research: Unveiling its Advantages for N-Terminal Modification
In the dynamic landscape of proteomic research, the precise chemical modification of proteins is paramount for elucidating their function, structure, and interactions. Among the myriad of reagents available for such modifications, (4-Nitrophenoxy)acetyl chloride has emerged as a valuable tool, particularly for the targeted acylation of protein N-termini. This guide provides an in-depth technical comparison of (4-Nitrophenoxy)acetyl chloride with other commonly employed protein modification reagents, supported by experimental insights to inform your research decisions.
The Critical Role of N-Terminal Modification in Proteomics
The N-terminus of a protein represents a unique reactive site, the α-amino group, which offers a target for specific chemical labeling. Modification of the N-terminus can be instrumental for a range of applications, including:
-
Quantitative Proteomics: Introducing isotopic labels for the relative and absolute quantification of proteins.[1]
-
Protein Identification: Enhancing ionization efficiency and providing predictable fragmentation patterns in mass spectrometry.
-
Structural Proteomics: Probing the accessibility and local environment of the N-terminus.
-
Bioconjugation: Attaching functional moieties such as fluorophores, biotin, or drugs.
The ideal N-terminal modification reagent should exhibit high reactivity, selectivity for the α-amino group over the ε-amino group of lysine residues, and form a stable covalent bond that withstands downstream processing.
(4-Nitrophenoxy)acetyl Chloride: A Closer Look at the Chemistry
(4-Nitrophenoxy)acetyl chloride is an acylating agent that reacts with nucleophilic groups, primarily the amino groups of proteins, to form stable amide bonds.[2][3] The reactivity of this compound is governed by two key features: the highly reactive acyl chloride and the p-nitrophenoxy leaving group. The electron-withdrawing nature of the nitro group makes the p-nitrophenoxide a good leaving group, facilitating the nucleophilic attack by the amino group.[4]
The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amino group attacks the electrophilic carbonyl carbon of the acetyl chloride. This is followed by the elimination of the chloride ion and subsequently the p-nitrophenoxide, resulting in the formation of a stable amide linkage.
Performance Comparison: (4-Nitrophenoxy)acetyl Chloride vs. Alternatives
The selection of a labeling reagent is a critical decision in any proteomics workflow. Here, we compare the performance of (4-Nitrophenoxy)acetyl chloride against other popular classes of N-terminal modifying agents.
| Reagent Class | Example(s) | Principle of Reactivity | Key Advantages | Key Disadvantages |
| Acyl Chlorides | (4-Nitrophenoxy)acetyl chloride | Nucleophilic Acyl Substitution | High reactivity, formation of stable amide bonds.[2][3] | Potential for lower selectivity (reaction with lysine side chains and other nucleophiles), hydrolysis in aqueous solutions.[4][5] |
| Activated Esters | N-Hydroxysuccinimide (NHS) esters | Nucleophilic Acyl Substitution | Good selectivity for amines, widely used.[6][7] | Can be susceptible to hydrolysis, selectivity can be pH-dependent.[6] |
| Acyl Phosphates | In-situ generated acyl phosphates | Nucleophilic Acyl Substitution | High selectivity for N-terminus at neutral pH.[8] | Requires enzymatic activation (e.g., CARsr-A) and cofactors (ATP, MgCl2).[8] |
| Aldehydes | 2-Pyridinecarboxaldehyde (2PCA), Formaldehyde (for dimethyl labeling) | Reductive Amination | High N-terminal selectivity under specific conditions.[6] | Requires a reducing agent (e.g., NaBH3CN), can have variable stability.[6] |
Key Performance Insights:
-
Reactivity: Acyl chlorides, including (4-Nitrophenoxy)acetyl chloride, are generally more reactive than activated esters.[2] This can be advantageous for achieving high labeling efficiency, but also necessitates careful control of reaction conditions to minimize off-target reactions.
-
Selectivity (N-terminus vs. Lysine): The selectivity of amine-reactive reagents is heavily influenced by pH. The α-amino group of the N-terminus typically has a lower pKa than the ε-amino group of lysine residues.[9] By performing the labeling reaction at a slightly acidic to neutral pH (e.g., pH 6.0-7.5), the N-terminus is more deprotonated and thus more nucleophilic, favoring its selective modification.[8][10] While acyl chlorides can react with both sites, careful pH control can significantly enhance N-terminal selectivity.[4] In contrast, reagents like acyl phosphates have demonstrated excellent N-terminal selectivity at neutral pH.[8]
-
Stability: The amide bond formed by (4-Nitrophenoxy)acetyl chloride is highly stable, which is crucial for downstream applications like multi-step purification and mass spectrometry analysis.[11]
Experimental Workflows and Supporting Data
To provide a practical context, we outline a general workflow for protein labeling with (4-Nitrophenoxy)acetyl chloride and its subsequent analysis by mass spectrometry.
Workflow Diagram: Protein Labeling and Analysis
Caption: A typical workflow for protein labeling with (4-Nitrophenoxy)acetyl chloride followed by mass spectrometry analysis.
Experimental Protocol: N-Terminal Labeling of a Model Protein
This protocol provides a starting point for the N-terminal labeling of a protein using (4-Nitrophenoxy)acetyl chloride. Optimization may be required for specific proteins.
Materials:
-
Purified protein of interest (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., 50 mM HEPES, pH 7.0).
-
(4-Nitrophenoxy)acetyl chloride.
-
Anhydrous dimethylformamide (DMF).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column).
-
Trypsin (mass spectrometry grade).
-
Standard reagents for protein digestion and mass spectrometry.
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-5 mg/mL in the chosen reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris).
-
Reagent Preparation: Prepare a fresh stock solution of (4-Nitrophenoxy)acetyl chloride in anhydrous DMF (e.g., 100 mM).
-
Labeling Reaction: Add a 10-50 fold molar excess of the (4-Nitrophenoxy)acetyl chloride solution to the protein solution. The optimal ratio should be determined empirically. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will react with any excess (4-Nitrophenoxy)acetyl chloride.
-
Purification: Remove excess reagents and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
Proteolytic Digestion: The labeled protein is then subjected to standard in-solution or in-gel digestion protocols using trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
Data Interpretation
The successful labeling of the N-terminus will result in a specific mass shift in the N-terminal peptide. For (4-Nitrophenoxy)acetyl chloride, the acetyl group adds 42.010565 Da to the peptide mass. The p-nitrophenoxy group is a leaving group and is not incorporated into the final product. The fragmentation spectrum of the labeled N-terminal peptide can be used to confirm the site of modification.
Causality Behind Experimental Choices
-
pH Control: The choice of a slightly acidic to neutral pH is critical for maximizing the selectivity for the N-terminal α-amino group over the ε-amino groups of lysine residues.[9] At lower pH, the more basic lysine side chains are protonated and less nucleophilic.
-
Anhydrous Solvent for Reagent: (4-Nitrophenoxy)acetyl chloride is highly susceptible to hydrolysis.[5] Preparing the stock solution in an anhydrous solvent like DMF minimizes its degradation before addition to the aqueous protein solution.
-
Quenching: The addition of a primary amine-containing buffer like Tris is essential to consume any unreacted acyl chloride, preventing non-specific modifications during subsequent sample handling.
Trustworthiness: A Self-Validating System
The described protocol incorporates self-validating steps. The mass shift observed in the N-terminal peptide serves as a direct confirmation of the labeling reaction. Furthermore, the analysis of the MS/MS fragmentation pattern of the modified peptide provides definitive evidence for the site of modification. The absence of significant modifications on lysine-containing peptides (where the N-terminus is not present) further validates the selectivity of the reaction under the chosen conditions.
Conclusion: Strategic Application of (4-Nitrophenoxy)acetyl Chloride
(4-Nitrophenoxy)acetyl chloride offers a potent and efficient means for the N-terminal modification of proteins. Its high reactivity ensures efficient labeling, and the formation of a stable amide bond is advantageous for robust proteomic workflows. While its selectivity may be lower than some specialized reagents, careful optimization of reaction conditions, particularly pH, can yield highly specific N-terminal labeling. The choice of (4-Nitrophenoxy)acetyl chloride should be guided by the specific requirements of the experiment, with careful consideration of its reactivity profile in comparison to other available chemistries. For applications where high reactivity and a stable, simple modification are paramount, (4-Nitrophenoxy)acetyl chloride remains a compelling choice for the discerning proteomic researcher.
References
-
Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence. Nature Communications. [Link]
-
Selective N-terminal modification of peptides and proteins: Recent progresses and applications. Chinese Chemical Letters. [Link]
-
Mass spectrometry-based detection of protein acetylation. Methods in Molecular Biology. [Link]
-
Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters. Journal of the American Chemical Society. [Link]
-
Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. [Link]
-
Amide Bond Activation of Biological Molecules. Molecules. [Link]
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Label-Free Quantitative Proteomics and N-terminal Analysis of Human Metastatic Lung Cancer Cells. Genomics & Informatics. [Link]
-
Oxidative protein labeling in mass-spectrometry-based proteomics. Journal of Proteomics. [Link]
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Selective N-terminal modification of peptides and proteins using acyl phosphates. Nature Communications. [Link]
- Acylation of amino acids.
-
Benchmarking Quantitative Performance in Label-Free Proteomics. ACS Omega. [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules. [Link]
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Nα Selective Acetylation of Peptides. Journal of the American Society for Mass Spectrometry. [Link]
-
Modern techniques in quantitative proteomics. Bioanalysis Zone. [Link]
-
Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]
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Chapter 5: Modern techniques in quantitative proteomics. Bioanalysis Zone. [Link]
-
Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. [Link]
-
Chemistry of Amides. Chemistry LibreTexts. [Link]
-
Identification of Protein Modifications by Mass Spectrometry. University of Washington. [Link]
-
Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal. [Link]
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Trends in the Design of New Isobaric Labeling Reagents for Quantitative Proteomics. Molecules. [Link]
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Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. Journal of the American Society for Mass Spectrometry. [Link]
-
A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]
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Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Journal of Proteome Research. [Link]
-
Reactions of Acyl Chlorides. YouTube. [Link]
-
The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Molecules. [Link]
-
Chemical isotope labeling for quantitative proteomics. Wiley Analytical Science. [Link]
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Chemistry of Amides. Chemistry LibreTexts. [Link]
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Non-enzymatic protein templates amide bond formation and provides catalytic turnover. Chemical Communications. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (4-Nitrophenoxy)acetyl chloride
This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of (4-Nitrophenoxy)acetyl chloride. As a reactive acyl chloride, this compound demands meticulous handling to mitigate risks of violent reactions, corrosive exposure, and environmental contamination. The procedures outlined below are designed for researchers, scientists, and drug development professionals, emphasizing the scientific principles that underpin each critical step to ensure a self-validating and safe workflow.
Core Hazard Assessment and Chemical Profile
(4-Nitrophenoxy)acetyl chloride (C₈H₆ClNO₄) is a bifunctional molecule characterized by a highly reactive acetyl chloride group and a nitrophenoxy moiety[1]. Understanding its reactivity is paramount to its safe handling and disposal.
-
Reactivity with Nucleophiles : The primary hazard stems from the acyl chloride group, which is a potent electrophile. It reacts exothermically and violently with nucleophiles, most notably water. This hydrolysis reaction is rapid and produces (4-nitrophenoxy)acetic acid and corrosive hydrogen chloride (HCl) gas[2][3]. The reaction with atmospheric moisture is often sufficient to release HCl fumes, making this compound highly corrosive to respiratory tracts and skin[4][5].
-
Byproducts of Hydrolysis : The disposal process is fundamentally a controlled hydrolysis reaction. The key products that must be managed are:
-
Toxicity of the Core Structure : The final neutralized waste stream will contain the 4-nitrophenolate anion. The parent compound, 4-nitrophenol, is classified as harmful to aquatic life and is a known endocrine disruptor, mandating that the final waste be treated as hazardous[8][9].
Mandatory Personal Protective Equipment (PPE)
A stringent PPE protocol is non-negotiable. All handling and disposal operations must be performed inside a certified chemical fume hood to contain corrosive vapors[6][10].
| Task | Required PPE | Rationale |
| Handling Reagent | Chemical Splash Goggles, Face Shield, Heavy-duty Chemical-Resistant Gloves (Butyl rubber recommended), Flame-Retardant Lab Coat, Closed-toe Shoes | Protects against splashes of the reactive chloride and corrosive HCl fumes. A face shield offers a higher level of protection for the face and neck[5][7]. |
| Quenching & Disposal | Same as above. | The quenching process can be vigorous. Full protection is required to mitigate risks from splashing and effervescence. |
| Spill Cleanup | Air-Purifying Respirator with Acid Gas Cartridge, Chemical-Resistant Suit/Apron, Boots, and all PPE listed above. | Provides respiratory protection from high concentrations of HCl vapor and enhanced dermal protection during spill management[7][11]. |
Step-by-Step Disposal Protocol: Controlled Hydrolysis and Neutralization
This protocol is designed to safely convert the reactive acyl chloride into a stable, neutralized aqueous waste stream ready for collection by environmental health and safety (EHS) personnel.
Preparation and Setup
-
Work Area : Designate a clear area within a certified chemical fume hood. Remove all other chemicals and flammable materials.
-
Equipment : Have a large glass beaker or flask (at least 10x the volume of the acyl chloride to be destroyed), a magnetic stir plate and stir bar, and a dropping funnel or pipette for controlled addition.
-
Prepare Quenching Solution : Prepare a 1-2 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). The basic solution serves a dual purpose: it acts as the nucleophile for hydrolysis and immediately neutralizes the HCl byproduct, preventing its release as a corrosive gas[12].
-
Prepare Neutralizing Acid : Have a supply of dilute acid (e.g., 1 M HCl or 1 M H₂SO₄) ready for the final pH adjustment.
-
Cooling : Place the beaker containing the basic quenching solution into an ice-water bath on the stir plate. The hydrolysis reaction is exothermic, and cooling helps to control the reaction rate[13].
Disposal Workflow Diagram
Caption: Disposal Decision Workflow for (4-Nitrophenoxy)acetyl chloride.
Controlled Quenching Protocol
-
Initiate Stirring : Begin slowly stirring the cold basic solution.
-
Slow Addition : Using a pipette or dropping funnel, add the (4-Nitrophenoxy)acetyl chloride to the basic solution very slowly, drop by drop[12]. Causality : Rapid addition will cause a violent, uncontrolled reaction, generating significant heat and potentially causing the solution to boil and splash corrosive material[4][14].
-
Observe : You will observe effervescence and likely a color change to yellow as the 4-nitrophenolate anion is formed[15]. If the reaction becomes too vigorous (excessive bubbling or fuming), stop the addition immediately and allow the reaction to subside before continuing.
-
Completion : Once all the acyl chloride has been added, leave the solution to stir in the ice bath for at least 30 minutes, then allow it to warm to room temperature and continue stirring for another hour to ensure the reaction is complete.
pH Adjustment and Final Neutralization
-
Check pH : Carefully test the pH of the solution using pH paper. It should be strongly basic.
-
Neutralize : Slowly add a dilute acid (e.g., 1 M HCl) while stirring to bring the pH of the solution to a neutral range (pH 6-8)[12][16]. Causality : Disposing of highly basic or acidic waste is prohibited. Neutralization ensures the waste is stable and meets the requirements for hazardous waste collection.
Waste Collection and Labeling
-
Containerize : Transfer the final, neutralized solution into a designated, properly sealed hazardous waste container.
-
Label : Attach a hazardous waste label. Clearly list all contents: "Aqueous Waste containing Hydrolyzed (4-Nitrophenoxy)acetyl chloride (4-Nitrophenoxyacetic acid, sodium salt), Sodium Chloride, Water"[5].
-
Store : Store the container in a designated satellite accumulation area for pickup by your institution's EHS department.
Spill Management Protocol
Accidental spills must be handled immediately and safely.
-
Evacuate and Alert : For large spills, evacuate the immediate area and alert colleagues and your supervisor. Call your institution's emergency number.
-
For Minor, Controllable Spills :
-
Containment : Do not use water[11]. Create a dike around the spill using an inert absorbent material like vermiculite, dry sand, or cat litter[16][17].
-
Absorption : Cover the spill with the absorbent material, working from the outside in.
-
Collection : Carefully scoop the contaminated absorbent into a heavy-duty plastic bag or a designated solid waste container. Do not breathe in the dust[18].
-
Decontamination : Wipe the spill area with a cloth dampened with a basic solution (like sodium bicarbonate solution), followed by water. All cleanup materials are considered hazardous waste.
-
Disposal : Seal and label the container with all contents and manage as hazardous waste[5].
-
Waste Stream Characterization
All materials that come into contact with (4-Nitrophenoxy)acetyl chloride must be disposed of as hazardous waste.
| Waste Stream | Description | Disposal Container |
| Quenched Liquid | The neutralized aqueous solution resulting from the disposal protocol. | Labeled, sealed liquid hazardous waste container. |
| Contaminated Solids | Used pipette tips, absorbent materials from spills, contaminated gloves, bench paper. | Labeled, sealed solid hazardous waste container or heavy-duty bag[18]. |
| Empty Reagent Bottle | The "empty" bottle still contains hazardous residue. | Triple-rinse with a small amount of a compatible solvent (e.g., acetone). Collect the rinsate as hazardous waste. Deface the label and dispose of the clean bottle in a glass waste box. |
Consult your local, state, and federal regulations to ensure complete and accurate waste classification and disposal[11][19].
References
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
- Chemos GmbH & Co.KG. (2019).
- Thermo Fisher Scientific. (2025).
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.
- Carl ROTH. (2020).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88380, (4-Nitrophenoxy)acetyl chloride. Retrieved from [Link].
-
SIELC Technologies. (2018). (4-Nitrophenoxy)acetyl chloride. Retrieved from [Link].
- Carl ROTH. (2020).
- BASF. (n.d.).
-
ResearchGate. (n.d.). General procedure for the acylation of 4-nitrophenol. Retrieved from [Link].
- Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances.
- University of California, Los Angeles. (n.d.).
- University of Puerto Rico Mayagüez. (2018).
- Santa Cruz Biotechnology. (n.d.).
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
-
CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link].
-
MDPI. (2021). Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. Retrieved from [Link].
-
Reddit. (2022). Removing oxalyl chloride from acid chloride intermediate in ester formation. Retrieved from [Link].
- Flinn Scientific. (2016). Acid Safety.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.
-
Organic Syntheses. (n.d.). Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activation. Retrieved from [Link].
- J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
- Apollo Scientific. (2022).
- Organic Syntheses. (n.d.).
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Clark, J. (n.d.). The Reactions of Acyl Chlorides with Water, Alcohols and Phenol. Retrieved from [Link].
- Quora. (2023).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
